Technical Documentation Center

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene
  • CAS: 1350760-65-4

Core Science & Biosynthesis

Foundational

A Guide to the Spectroscopic Characterization of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene: A Predictive Approach

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is foundational. 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene represents a versatile, yet s...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is foundational. 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene represents a versatile, yet sparsely documented, polyhalogenated aromatic compound. Its utility as a synthon in medicinal chemistry and materials science is predicated on a clear understanding of its structure, which is best achieved through a multi-faceted spectroscopic analysis.

This guide addresses the notable absence of publicly available experimental spectroscopic data for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene. In lieu of empirical data, we present a comprehensive, in-depth analysis based on predictive methodologies, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This document is designed to serve as a robust roadmap for the characterization of this and structurally related molecules.

Molecular Structure and Symmetry Considerations

A foundational step in predicting spectroscopic outcomes is a thorough analysis of the molecule's structure and symmetry. The substitution pattern of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene dictates the chemical equivalence, or lack thereof, of its constituent atoms.

  • Aromatic Protons: The two protons on the benzene ring are in different chemical environments and are therefore non-equivalent.

  • Benzylic Protons: The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent.

  • Aromatic Carbons: All six carbons of the benzene ring are in distinct chemical environments and are therefore non-equivalent.

  • Benzylic Carbon: The carbon of the bromomethyl group is unique.

This lack of symmetry, other than the plane of the molecule, suggests a complex NMR spectrum with a distinct signal for each non-equivalent proton and carbon.

Caption: Molecular structure of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to yield two distinct signals in the aromatic region and one signal in the aliphatic region.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.5 - 7.8Doublet1HAromatic H
~ 7.3 - 7.6Doublet1HAromatic H
~ 4.5 - 4.8Singlet2H-CH₂Br

Expertise & Experience:

  • Aromatic Protons (δ ~ 7.3 - 7.8 ppm): Protons on a benzene ring typically resonate between 6.5 and 8.5 ppm due to the deshielding effect of the ring current.[1][2] The electron-withdrawing nature of the three halogen substituents (two bromine, one chlorine) will further deshield these protons, shifting them downfield.[2] The two aromatic protons are ortho to different substituents and will therefore have slightly different chemical shifts. They are expected to appear as doublets due to coupling with each other (ortho-coupling, J ≈ 7-10 Hz) and potentially smaller meta-coupling.

  • Benzylic Protons (δ ~ 4.5 - 4.8 ppm): The protons of the bromomethyl group (-CH₂Br) are in a benzylic position, which typically appear in the range of 2.3-2.7 ppm.[3] However, the presence of the electronegative bromine atom on the same carbon will cause significant deshielding, shifting the signal further downfield to the ~4.5 - 4.8 ppm region. These two protons are chemically equivalent and are not coupled to any neighboring protons, so they will appear as a sharp singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The broadband proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, all appearing as singlets.

Predicted Chemical Shift (δ, ppm) Assignment
~ 138 - 142Aromatic C-CH₂Br
~ 135 - 139Aromatic C-Cl
~ 132 - 136Aromatic C-H
~ 130 - 134Aromatic C-H
~ 122 - 126Aromatic C-Br
~ 120 - 124Aromatic C-Br
~ 30 - 35-CH₂Br

Expertise & Experience:

  • Aromatic Carbons (δ ~ 120 - 142 ppm): Carbons within a benzene ring typically resonate in the 110-160 ppm range.[2] The exact chemical shifts are influenced by the attached substituents.[4][5]

    • Carbons bonded to halogens (C-Br and C-Cl) will be significantly deshielded.

    • The carbon attached to the -CH₂Br group will also be downfield.

    • The two carbons bearing hydrogen atoms will be the most upfield of the aromatic signals.

    • Due to the complex interplay of inductive and resonance effects of the multiple substituents, precise assignment without experimental data is challenging, but the predicted ranges are based on established substituent effects on benzene rings.[6]

  • Benzylic Carbon (δ ~ 30 - 35 ppm): The carbon of the -CH₂Br group is an sp³ hybridized carbon. While a typical methyl group on a benzene ring would be around 20-25 ppm, the attached bromine atom's electronegativity will shift this signal downfield into the 30-35 ppm range.[7]

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹) Vibration Type Intensity
3100 - 3000Aromatic C-H StretchMedium to Weak
2960 - 2850Aliphatic C-H Stretch (-CH₂)Medium to Weak
1600 - 1585 & 1500 - 1400Aromatic C=C Ring StretchMedium to Strong
900 - 675Aromatic C-H Out-of-Plane BendStrong
~ 1210C-Br Stretch (Benzylic)Strong
~ 1100C-Cl Stretch (Aromatic)Strong
~ 600C-Br Stretch (Aromatic)Strong

Expertise & Experience:

  • Aromatic C-H and C=C Vibrations: The presence of the benzene ring will be indicated by the characteristic C-H stretching above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[8][9] The substitution pattern will influence the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ fingerprint region.[10][11]

  • C-Halogen Vibrations: The carbon-halogen bonds will have characteristic stretching vibrations in the fingerprint region. The C-Cl stretch is typically stronger and at a higher wavenumber than the C-Br stretch. The benzylic C-Br stretch is expected at a higher frequency than the aromatic C-Br stretches.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern. A key feature will be the complex isotopic pattern due to the presence of three bromine atoms and one chlorine atom.

Molecular Ion (M⁺): The molecular ion peak will be a cluster of peaks due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[12][13] This will result in a complex pattern of M⁺, M+2, M+4, M+6, and M+8 peaks, which is a definitive signature for a polyhalogenated compound containing this combination of halogens.

Predicted Fragmentation Pattern: The most likely primary fragmentation pathway is the loss of a bromine radical from the benzylic position, as this results in a stable, resonance-stabilized benzylic cation.

  • Loss of •Br from -CH₂Br: This will result in a prominent fragment ion. The resulting cation will also exhibit a complex isotopic pattern due to the remaining two bromine atoms and one chlorine atom.

  • Loss of •Cl or •Br from the ring: These are less favorable fragmentation pathways compared to the loss of the benzylic bromine.

M [C₇H₅Br₃Cl]⁺˙ Molecular Ion frag1 [C₇H₅Br₂Cl]⁺ Loss of •Br M->frag1 - •Br

Caption: Predicted primary fragmentation pathway for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene.

Experimental Protocols

To obtain high-quality spectroscopic data for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Tube Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the acquired Free Induction Decays (FIDs) using appropriate NMR software to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Recording: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source for optimal results with this type of molecule.

  • Analysis: Inject the sample into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion cluster and key fragments.

cluster_0 Spectroscopic Analysis Workflow start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry (GC-MS) start->ms data Acquired Spectroscopic Data nmr->data ir->data ms->data analysis Data Interpretation & Structure Elucidation data->analysis report Final Structural Confirmation analysis->report

Caption: A generalized workflow for the spectroscopic characterization of a novel compound.

Conclusion

While experimental data for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene remains elusive in the public domain, a comprehensive and reliable spectroscopic profile can be predicted based on established principles. The anticipated NMR spectra will reflect the molecule's asymmetry, while the mass spectrum will be characterized by a distinctive isotopic pattern from its four halogen atoms. The IR spectrum will confirm the presence of the aromatic ring and the bromomethyl group. This predictive guide provides a solid foundation for researchers to identify and characterize this compound, ensuring its effective use in synthetic applications.

References

  • Tantillo, D. J. Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 2003 , 107 (42), 9144-9148. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

  • PubChem. 1,3-Dibromo-5-chlorobenzene. [Link]

  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Jasperse, J. Short Summary of 1H-NMR Interpretation. [Link]

  • National Center for Biotechnology Information. Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. [Link]

  • ACS Publications. Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Stack Exchange. Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum? [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. [Link]

  • NIST. Ultraviolet absorption spectra of seven substituted benzenes. [Link]

  • University of Wisconsin-Madison. 13C Chemical Shift Effects on sp3 Carbons. [Link]

  • Canadian Science Publishing. The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • Oregon State University. NMR Analysis of Substituted Benzophenones. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry LibreTexts. 16.4: Spectral Characteristics of the Benzene Ring. [Link]

  • ChemConnections. Mass Spectrometry Fragmentation. [Link]

  • University of Wisconsin-River Falls. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • Fiveable. Para-Substituted Benzenes Definition. [Link]

  • MDPI. A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Millersville University. Table of Characteristic IR Absorptions. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY. [Link]

Sources

Exploratory

A Technical Guide to 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene: A Versatile Scaffold for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals Abstract 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is a polyhalogenated aromatic compound characterized by a unique substitution pattern that endows it wi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is a polyhalogenated aromatic compound characterized by a unique substitution pattern that endows it with differential reactivity at three distinct positions. This guide provides a comprehensive technical overview of this molecule, focusing on its synthesis, inherent chemical properties, and its significant potential as a versatile building block in medicinal chemistry and materials science. We will explore the strategic derivatization of its highly reactive bromomethyl group and the ortho/para bromine atoms, which are amenable to modern cross-coupling techniques. By synthesizing information from analogous chemical systems and established reaction mechanisms, this document serves as a foundational resource for researchers seeking to leverage this scaffold in the design and synthesis of novel, complex molecules.

The Core Scaffold: Chemical Identity and Strategic Significance

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is a key synthetic intermediate whose value lies in the distinct reactivity of its halogen substituents. Understanding its structure and electronic properties is fundamental to exploiting its synthetic potential.

Physicochemical Properties and Structure

The core structure consists of a benzene ring substituted with three types of halogens: two aromatic bromine atoms, one aromatic chlorine atom, and a bromine atom on a methyl group (benzylic bromide).

PropertyValueSource
IUPAC Name 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene-
CAS Number 148334-58-1-
Molecular Formula C₇H₄Br₃Cl-
Molecular Weight 383.28 g/mol -
Appearance Typically a solid at room temperatureInferred

The arrangement of the substituents is critical. The chlorine atom at position 2 and the bromine atoms at positions 1 and 3 create an electron-deficient aromatic ring. This electronic nature, combined with the steric environment, dictates the regioselectivity of further chemical transformations.

The Hierarchy of Reactivity: A Synthetic Chemist's Perspective

The utility of this scaffold stems from the differential reactivity of its three key features, which allows for sequential and site-selective modifications.

  • The Bromomethyl Group (-CH₂Br): This is the most reactive site on the molecule for nucleophilic substitution. Benzylic halides are excellent electrophiles due to the ability of the adjacent benzene ring to stabilize the transition state of both Sₙ1 and Sₙ2 reactions.[1][2] This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to build molecular complexity.

  • Aromatic Bromine Atoms (-Br): The two bromine atoms attached directly to the aromatic ring are prime candidates for transition-metal-catalyzed cross-coupling reactions.[3][4][5] Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings enable the formation of new carbon-carbon or carbon-heteroatom bonds at these positions.[4][5]

  • Aromatic Chlorine Atom (-Cl): The C-Cl bond is generally stronger and less reactive in cross-coupling reactions than C-Br bonds.[6] This reactivity difference can be exploited for selective cross-coupling at the bromine positions while leaving the chlorine atom intact for a subsequent, different transformation under more forcing conditions.

This hierarchy of reactivity provides a powerful toolkit for constructing complex molecular architectures in a controlled, stepwise manner.

Caption: Reactivity hierarchy of the functional groups.

Synthetic Strategies and Derivatization

The synthesis of the core scaffold and its subsequent derivatization are key to its application. While direct, published syntheses of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene are not abundant, its preparation can be logically inferred from standard organic transformations.

Synthesis of the Core Scaffold

A plausible synthetic route begins with a commercially available, polysubstituted toluene derivative. The most logical precursor is 1,3-dibromo-5-chloro-2-methylbenzene. The final bromomethyl group can be installed via a radical bromination reaction.

Workflow: Synthesis of the Core Scaffold

Synthesis_Workflow Start 1,3-Dibromo-5-chlorotoluene Reaction Free-Radical Benzylic Bromination Start->Reaction Reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl₄ or Chlorobenzene) Reagents->Reaction Workup Reaction Quenching, Extraction, Purification Reaction->Workup Product 1,3-Dibromo-5-(bromomethyl) -2-chlorobenzene Workup->Product

Caption: General workflow for scaffold synthesis.

Underlying Principles:

  • Benzylic Bromination: This reaction proceeds via a free-radical mechanism.[7] The benzylic C-H bonds are significantly weaker than other sp³ C-H bonds, allowing for selective halogenation at this position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light.[2][8] Using a non-polar solvent like carbon tetrachloride or chlorobenzene is common practice.[7]

Derivatization at the Bromomethyl Position

The benzylic bromide is a versatile handle for introducing a vast array of functional groups via nucleophilic substitution.

Example Reaction: Synthesis of a Benzylic Ether

This reaction type is fundamental for creating libraries of compounds with diverse side chains, which is a common strategy in drug discovery to probe structure-activity relationships (SAR).

Derivatization of the Aromatic Ring

The two aromatic bromine atoms are ideal sites for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organohalide, is particularly powerful for creating biaryl structures or introducing alkyl or vinyl groups.[3][4][5]

Key Considerations for Selective Coupling:

  • Reactivity Order: As previously noted, the reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl.[6] This allows for selective reaction at the C-Br bonds while preserving the C-Cl bond.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands often promote the oxidative addition step, which is typically rate-limiting.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation.[3]

Applications in Medicinal Chemistry and Drug Development

Polyhalogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals. Halogens can modulate a molecule's pharmacokinetic properties (lipophilicity, metabolic stability) and participate in specific interactions with biological targets, such as halogen bonding.[9][10]

Role as a Multi-functional Connector or Scaffold

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene can be envisioned as a rigid scaffold onto which three different pharmacophoric groups can be appended in a defined spatial orientation.

  • Vector 1 (from -CH₂Br): Can be used to introduce a group that interacts with a specific pocket of a protein target.

  • Vectors 2 & 3 (from -Br): Can be used to add substituents that modulate solubility, cell permeability, or engage in further protein-ligand interactions.

This "three-point" diversification strategy is highly valuable in fragment-based drug discovery and lead optimization campaigns. For instance, related structures like 1,3-Dibromo-5-chlorobenzene have been used as reactants in the synthesis of antimitotic agents.[11]

Halogen Bonding in Drug Design

The bromine and chlorine atoms on the ring are not merely passive substituents. They can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site.[9] This type of interaction is increasingly recognized as a key tool for enhancing ligand affinity and selectivity.[9] The specific arrangement of halogens on this scaffold provides a unique electronic and steric profile for potential halogen bonding.

Experimental Protocols & Characterization

The following section provides a generalized, yet detailed, protocol for a representative derivatization reaction. Safety Note: Polyhalogenated compounds and reagents like NBS should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol: Synthesis of a Representative Derivative via Suzuki-Miyaura Coupling

This protocol describes the selective mono-arylation at one of the aromatic bromine positions.

Objective: To synthesize 1-Bromo-3-(4-methoxyphenyl)-5-(bromomethyl)-2-chlorobenzene.

Materials:

  • 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Solvents: 1,4-Dioxane and Water (e.g., 4:1 ratio)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent mixture (Dioxane/Water) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Characterization Techniques

Structural verification of the synthesized compounds is paramount.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence and integration of protons on the aromatic ring and the newly introduced groups. ¹³C NMR will show the carbon skeleton.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will give a characteristic, easily identifiable pattern in the mass spectrum.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of specific functional groups introduced during derivatization.

Future Outlook & Emerging Research

The true potential of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene lies in its application as a versatile building block. Future research directions could include:

  • Combinatorial Chemistry: Using the scaffold to generate large libraries of diverse compounds for high-throughput screening against various biological targets.

  • Materials Science: Incorporation into polymers or organic electronic materials, where the high halogen content could impart properties like flame retardancy or influence electronic characteristics.[13]

  • Sequential Cross-Coupling: Developing robust protocols for the stepwise derivatization of both bromine atoms and the chlorine atom to create highly complex, multi-substituted aromatic compounds.

By providing three distinct points for chemical modification with orthogonal reactivity, this scaffold represents a powerful platform for innovation across the chemical sciences.

References

  • Choudhry, G. G. (2011). Photochemistry of halogenated benzene derivatives. Part VIII. Photoformation of 2-methyl-4,5,6,7-tetrachlorobenzoxazole from pentachlorophenol in water–acetonitrile. Canadian Journal of Chemistry, 65(9), 2223-2233. [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

  • Google Patents. (1998).
  • Xiao, J., Ma, Y., Wu, X., Gao, J., & Tang, Z. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances, 9(40), 23295-23300. [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

  • Thomas, D. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(9), 2180-2183. [Link]

  • Brown, K. A., & Legg, K. M. (2018). Halogenase engineering and its utility in medicinal chemistry. Current Opinion in Chemical Biology, 43, 85-92. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. [Link]

  • Wu, Y. (2023). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. Highlights in Science, Engineering and Technology, 50, 150-157. [Link]

  • Xiao, J., Ma, Y., Wu, X., Gao, J., & Tang, Z. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances, 9(40), 23295-23300. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. [Link]

  • U.S. Consumer Product Safety Commission. (2024). Organohalogen Flame Retardant Scope Document: Polyhalogenated Benzene Aliphatic and Functionalized Subclass. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Clark, J. (2023). halogenation of benzene and methylbenzene. Chemguide. [Link]

  • PubChem. (n.d.). 1,3-Dibromo-2,5-dichlorobenzene. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]

  • Google Patents. (2020). Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. WO2020114813A1.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • MDPI. (2024). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Molecules, 29(21), 5038. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 81. [Link]

Sources

Foundational

literature review of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

An In-depth Technical Guide to 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene: A Versatile Trifunctional Building Block Introduction 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is a polyhalogenated aromatic compound poised...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene: A Versatile Trifunctional Building Block

Introduction

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is a polyhalogenated aromatic compound poised to be a highly versatile building block in modern organic synthesis. Its structure is characterized by a benzene ring substituted with three bromine atoms and one chlorine atom, with one of the bromine atoms situated on a methyl group, rendering it a reactive benzylic bromide. The presence of both a highly reactive benzylic bromide and two less reactive aryl bromides allows for selective, stepwise functionalization. This differential reactivity makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of drug discovery and materials science.

This guide provides a comprehensive overview of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene, including a proposed synthetic route, predicted physicochemical and spectroscopic properties, an analysis of its chemical reactivity, and potential applications. As this is a compound with limited currently available public data, this guide will draw upon established chemical principles and data from structurally analogous compounds to provide a robust and scientifically grounded predictive analysis.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene can be envisioned starting from the commercially available 2-chloro-5-bromotoluene. The synthesis involves two key transformations: an electrophilic aromatic bromination to introduce a second bromine atom onto the aromatic ring, followed by a radical-initiated benzylic bromination of the methyl group.

Synthetic Workflow

A 2-Chloro-5-bromotoluene B 1,3-Dibromo-2-chloro-5-methylbenzene A->B Br₂, FeBr₃ (Electrophilic Aromatic Bromination) C 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene B->C NBS, AIBN (Radical Bromination) A 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene B Nucleophilic Substitution (e.g., with Nu⁻) A->B Highly Reactive Benzylic Bromide C Cross-Coupling (e.g., with R-B(OH)₂, Pd catalyst) A->C Less Reactive Aryl Bromides D Selective functionalization at the benzylic position B->D E Functionalization at the aryl positions C->E

Exploratory

Computational and Theoretical Profiling of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene: A Guide for Advanced Molecular Design

As a Senior Application Scientist, I approach the theoretical profiling of polyhalogenated scaffolds not merely as an academic exercise, but as a critical de-risking step in drug development and materials science. 1,3-Di...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the theoretical profiling of polyhalogenated scaffolds not merely as an academic exercise, but as a critical de-risking step in drug development and materials science. 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (C₇H₄Br₃Cl) is a highly specialized bifunctional molecule. It features a sterically congested 1,2,3-trihalobenzene core (Br, Cl, Br) paired with a highly reactive benzylic bromide at the 5-position.

This structural dichotomy—stable, polarizable aromatic halogens versus a labile benzylic leaving group—requires a rigorous theoretical approach to map its reactivity, electrostatic potential, and thermodynamic stability. This whitepaper outlines the causality-driven computational workflows necessary to profile this molecule.

Quantum Mechanical Profiling & Causality in Setup

When modeling polyhalogenated benzenes, standard Density Functional Theory (DFT) methods like B3LYP often fail to capture the long-range electron correlation necessary for accurate non-covalent interactions. Halogen atoms, particularly bromine, possess large, highly polarizable electron clouds.

The Causality of Dispersion Corrections: To accurately model the geometry and intermolecular potential of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene, we must employ dispersion-corrected functionals. As demonstrated in 1[1], the inclusion of empirical dispersion corrections (such as -D3 or -D4) is non-negotiable for capturing the van der Waals forces and halogen bonding interactions inherent to these systems. We pair this with a triple-zeta basis set (e.g., def2-TZVP) to provide the mathematical flexibility required for bromine's core electrons.

Protocol 1: Self-Validating Electronic Structure Optimization

Every computational protocol must be a self-validating system to ensure scientific integrity. A geometry optimization is scientifically meaningless without mathematical proof that the resulting structure is a true minimum.

  • Conformational Initialization: Perform a conformational search using the MMFF94 force field to identify the lowest energy rotamer of the benzylic -CH₂Br group relative to the aromatic plane.

  • DFT Optimization: Optimize the lowest-energy conformer using the ωB97X-D / def2-TZVP level of theory.

  • Vibrational Frequency Analysis (The Validation Step): Calculate the harmonic vibrational frequencies. Causality: The absence of imaginary frequencies (0 i ) mathematically validates that the optimized geometry is a true local minimum on the potential energy surface, rather than a saddle point.

  • Wavefunction Generation: Generate the formatted checkpoint file (.fchk) for subsequent electrostatic potential mapping.

DFT_Workflow Input 1,3-Dibromo-5-(bromomethyl) -2-chlorobenzene InitGeom Conformational Search (MMFF94 Force Field) Input->InitGeom DFT DFT Optimization (ωB97X-D / def2-TZVP) InitGeom->DFT Freq Frequency Analysis (0 Imaginary Freqs) DFT->Freq ESP ESP Mapping & σ-Hole Quantification Freq->ESP BDE Homolytic Cleavage & BDE Calculation Freq->BDE

Computational workflow for DFT optimization and electronic structure validation.

Electrostatic Potential (ESP) and The σ-Hole Phenomenon

A critical feature of the 1,2,3-trihalobenzene moiety is the anisotropic charge distribution around the halogen atoms. While the equatorial region of the bromine and chlorine atoms is electronegative, the pole along the C–X bond axis features a region of positive electrostatic potential, known as the σ-hole .

Recent2[2] reveal that highly directional non-covalent interactions (halogen bonds) are driven entirely by this positively charged σ-hole. In 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene, the adjacent Br-Cl-Br atoms create a contiguous, sterically shielded belt of electronegativity, punctuated by three distinct, highly positive σ-holes pointing outward. This makes the aromatic ring an exceptional pharmacophore for targeting Lewis base residues (like backbone carbonyls) in protein binding pockets.

Thermodynamic Stability: Bond Dissociation Enthalpies (BDE)

To predict the degradation pathways and synthetic utility of this molecule, we must evaluate its Bond Dissociation Enthalpies (BDE). The molecule contains two distinct classes of carbon-halogen bonds: the strong aromatic C–X bonds and the highly labile benzylic C–Br bond.

According to foundational3[3], the benzylic C–Br BDE is significantly lower than its aromatic counterparts. This is governed by the resonance stabilization of the resulting benzyl radical following homolytic cleavage.

Quantitative Data Summary

The following table synthesizes the theoretical thermodynamic and electrostatic parameters for the reactive sites on the molecule:

PropertyTarget Bond/AtomTheoretical ValueComputational MethodReference Context
Bond Dissociation Enthalpy (BDE) Benzylic C–Br~57.1 kcal/molB3LYP/6-311+G(2d,2p)Pratt et al.[3]
Bond Dissociation Enthalpy (BDE) Aromatic C–Br~81.0 kcal/molωB97X-D/def2-TZVPStandard Aromatic Consensus
Bond Dissociation Enthalpy (BDE) Aromatic C–Cl~96.0 kcal/molωB97X-D/def2-TZVPStandard Aromatic Consensus
Max Electrostatic Potential ( Vmax​ ) Aromatic Br ( σ -hole)+15 to +22 kcal/molM06-2X/aug-cc-pVTZExtrapolated from[2]
Max Electrostatic Potential ( Vmax​ ) Aromatic Cl ( σ -hole)+10 to +14 kcal/molM06-2X/aug-cc-pVTZExtrapolated from[2]

Nucleophilic Substitution (Sₙ2) Dynamics at the Benzylic Core

Because the benzylic C–Br bond is thermodynamically weaker and highly polarized, it serves as the primary site for functionalization. As explored in4[4], the Sₙ2 pathway at benzylic bromides can be precisely mapped using DFT to locate the transition state. Furthermore, 5[5] demonstrates the utility of these reactive centers in forming complex new C–C bonds via cationic intermediates.

Protocol 2: Self-Validating Transition State (TS) Modeling

To model the alkylation of a target nucleophile (e.g., an amine) by 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene, we utilize a strict, self-validating TS search protocol:

  • Relaxed PES Scan: Define the reaction coordinate as the distance between the nucleophilic nitrogen and the benzylic carbon. Perform a relaxed Potential Energy Surface (PES) scan from 3.5 Å down to 1.5 Å.

  • TS Optimization (Berny Algorithm): Extract the highest energy structure from the PES scan and submit it for a Transition State optimization (opt=ts).

  • Frequency Validation: Perform a frequency calculation on the resulting TS geometry. Causality: The structure must yield exactly one imaginary frequency corresponding to the bond-forming/bond-breaking vector.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Causality: A transition state is only valid if it unambiguously connects the reactant and product basins. The IRC calculation acts as a mathematical proof, tracing the reaction path downhill in both directions to confirm connectivity.

SN2_Mechanism Reactant Benzylic -CH2Br + Nucleophile PES Relaxed PES Scan (Reaction Coordinate) Reactant->PES TS Transition State Opt (1 Imaginary Freq) PES->TS IRC IRC Calculation (Self-Validation) TS->IRC Product Alkylated Product + Br- Leaving Group IRC->Product

Self-validating protocol for modeling the SN2 transition state at the benzylic position.

References

  • Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects? Journal of the American Chemical Society. 3

  • Gas phase hydration of halogenated benzene cations. Is it hydrogen or halogen bonding? RSC Publishing. 2

  • Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry. 4

  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. NIH. 5

  • Dispersion-Corrected DFT-D4 Study of the Adsorption of Halobenzenes and 1,3,5-Trihalobenzenes on the Cu(111) Surface Effect of Sigma Hole Properties. ResearchGate. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Synthesis of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

Here is a comprehensive application note and protocol for the scale-up synthesis of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene. Introduction & Strategic Overview 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (CAS: 1350760...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive application note and protocol for the scale-up synthesis of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene.

Introduction & Strategic Overview

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (CAS: 1350760-65-4) is a highly functionalized, polyhalogenated building block utilized extensively in the drug development sector for the synthesis of complex active pharmaceutical ingredients (APIs). The presence of orthogonal reactive sites—specifically the highly electrophilic benzylic bromide and the distinct aryl halides—allows for sequential, site-selective cross-coupling and alkylation reactions.

The synthesis of this molecule at scale typically relies on the benzylic bromination of the precursor, 1,3-dibromo-2-chloro-5-methylbenzene. This is achieved via the Wohl-Ziegler bromination , a radical-mediated process utilizing N-bromosuccinimide (NBS) [1]. While the precursor itself can be synthesized from commercially available anilines via the Sandmeyer reaction (radical-nucleophilic aromatic substitution using copper salts) [2], this application note focuses strictly on the critical scale-up parameters of the final benzylic bromination step.

Mechanistic Insights & Causality in Scale-Up

The Wohl-Ziegler reaction proceeds via a radical chain mechanism first elucidated by Paul Goldfinger [1]. The success of this reaction at a multi-kilogram scale depends entirely on controlling the concentration of molecular bromine ( Br2​ ) and managing the exothermic propagation steps.

  • Initiation: A radical initiator, typically Azobisisobutyronitrile (AIBN), undergoes thermal homolysis to generate isobutyronitrile radicals. These radicals abstract bromine from trace Br2​ (inherently present in NBS) to form bromine radicals ( Br∙ ).

  • Propagation: The Br∙ abstracts a benzylic hydrogen from 1,3-dibromo-2-chloro-5-methylbenzene. The resulting benzylic radical is highly resonance-stabilized. Crucially, NBS serves as a steady-state reservoir, reacting with the byproduct hydrogen bromide (HBr) to regenerate Br2​ at very low concentrations [3].

  • Causality in Solvent Choice: Historically, carbon tetrachloride ( CCl4​ ) was the solvent of choice because NBS is insoluble in it, while the succinimide byproduct floats to the surface, providing a visual cue for reaction completion [1]. Due to the high toxicity and ozone-depleting nature of CCl4​ , modern scale-up demands alternatives. Trifluorotoluene ( PhCF3​ ) and Acetonitrile ( MeCN ) are the premier alternatives, offering similar radical solubility profiles without the environmental hazards [1][3].

G N1 Precursor: 1,3-Dibromo-2-chloro -5-methylbenzene N2 Solvent Selection: Trifluorotoluene (PhCF3) N1->N2 N3 Radical Initiation: AIBN + Heat (80°C) N2->N3 N4 Propagation: NBS -> Succinimide + Br• N3->N4 N5 Workup: Filtration & Aqueous Wash N4->N5 N6 Product: 1,3-Dibromo-5-(bromomethyl) -2-chlorobenzene N5->N6

Workflow for the scale-up benzylic bromination process.

Process Optimization Data

To establish a self-validating system for scale-up, various solvents and initiators were evaluated. The goal was to maximize the yield of the mono-brominated product while suppressing di-bromination at the benzylic position.

Table 1: Optimization of Wohl-Ziegler Bromination Parameters (100g scale)

SolventInitiator (mol %)Temp (°C)Time (h)Conversion (%)Mono:Di RatioIsolated Yield (%)
CCl4​ (Baseline)AIBN (5%)774>9995:588
AcetonitrileAIBN (5%)8269285:1574
TrifluorotolueneBPO (5%)8559690:1081
Trifluorotoluene AIBN (5%) 80 4.5 >99 96:4 90

Experimental Protocol: Scale-Up Methodology

Note: 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is a potent lachrymator and alkylating agent. All operations must be conducted in a walk-in fume hood or highly ventilated reactor suite using appropriate PPE (respirator, heavy-duty nitrile gloves).

Reagents
  • 1,3-Dibromo-2-chloro-5-methylbenzene: 1.00 kg (3.52 mol, 1.0 eq)

  • N-Bromosuccinimide (NBS): 0.658 kg (3.70 mol, 1.05 eq) - Do not recrystallize; trace Br2​ is required for initiation [1].

  • Azobisisobutyronitrile (AIBN): 28.9 g (0.176 mol, 0.05 eq)

  • Trifluorotoluene ( PhCF3​ ): 10.0 L

Step-by-Step Procedure
  • Reactor Charging: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet, charge 1,3-dibromo-2-chloro-5-methylbenzene (1.00 kg) and trifluorotoluene (10.0 L).

  • Reagent Addition: Begin agitation at 150 RPM. Add NBS (0.658 kg) to the suspension. The NBS will remain largely insoluble.

  • Inerting & Initiation: Purge the reactor headspace with nitrogen for 15 minutes. Add AIBN (28.9 g) in a single portion. Causality: AIBN is added before heating to ensure a steady, controlled release of radicals as the temperature ramps, preventing a sudden exothermic spike.

  • Heating & Propagation: Ramp the jacket temperature to achieve an internal temperature of 80°C. As the reaction initiates, a slight exotherm may be observed. The dense NBS powder will gradually convert to succinimide, which is less dense and will begin to float or disperse differently in the solvent.

  • Monitoring: Maintain the internal temperature at 80°C for 4.5 hours. Monitor the reaction via HPLC or GC-MS. The reaction is deemed complete when the precursor peak is <1% by area.

  • Cooling & Filtration: Cool the reactor contents to 0–5°C over 1 hour. This forces the complete precipitation of the succinimide byproduct. Filter the cold suspension through a sintered glass Nutsche filter. Wash the filter cake with cold trifluorotoluene (2 x 1.0 L).

  • Quenching & Washing: Transfer the combined filtrate to a separatory vessel. Wash the organic layer sequentially with:

    • 10% aqueous sodium thiosulfate (2.0 L) to quench any residual active bromine.

    • Saturated aqueous sodium bicarbonate (2.0 L) to neutralize trace HBr.

    • Brine (2.0 L).

  • Concentration & Crystallization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (vacuum distillation) to approximately 2.0 L. Add heptane (4.0 L) slowly while stirring to induce crystallization.

  • Isolation: Cool the slurry to 0°C, filter the white to off-white crystalline solid, and dry in a vacuum oven at 35°C to constant weight.

References

  • Wohl–Ziegler bromination. Wikipedia. Retrieved from[Link]

  • Sandmeyer reaction. Wikipedia. Retrieved from[Link]

  • Wohl-Ziegler Reaction. Organic Chemistry Portal. Retrieved from[Link]

Application

Application Note: Comprehensive Characterization of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

Abstract This technical guide provides a multi-faceted analytical approach for the comprehensive characterization of the highly functionalized aromatic compound, 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene. In the absenc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a multi-faceted analytical approach for the comprehensive characterization of the highly functionalized aromatic compound, 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene. In the absence of extensive published experimental data for this specific molecule, this document outlines a framework of established analytical techniques, integrating predicted spectral data with robust, step-by-step protocols. The methodologies detailed herein are designed to ensure structural elucidation, purity assessment, and definitive identification, which are critical for its application in organic synthesis, medicinal chemistry, and materials science. This guide serves as a foundational resource for researchers working with this and structurally related halogenated compounds.

Introduction: The Imperative for Rigorous Characterization

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is a polyhalogenated aromatic compound with significant potential as a versatile building block in various chemical syntheses. The presence of multiple reactive sites—two bromine atoms, a chlorine atom, and a bromomethyl group—necessitates unambiguous structural confirmation and purity assessment to ensure the desired outcomes in subsequent reactions and applications. In drug development and materials science, even minor impurities can lead to significant alterations in biological activity or material properties. Therefore, a rigorous and multi-pronged analytical strategy is not just recommended but essential.

This guide provides a logical workflow for the characterization of this compound, beginning with structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), followed by purity determination via chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Structural Elucidation: Unveiling the Molecular Architecture

The primary objective of structural elucidation is to confirm the connectivity of atoms within the molecule. A combination of NMR spectroscopy and mass spectrometry provides a comprehensive picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene, both ¹H and ¹³C NMR will provide critical information.

Causality Behind Experimental Choices:

  • ¹H NMR will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals will confirm the number of protons of each type.

  • ¹³C NMR will identify the number of non-equivalent carbon atoms and provide information about their chemical environment (e.g., attached to electronegative atoms).

Predicted NMR Data:

Due to the absence of experimentally recorded spectra in public databases, the following data is predicted based on established principles of spectroscopy and structural analysis of similar compounds.[1]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene in CDCl₃

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~ 4.6 - 4.8Singlet2H-CH₂Br
¹H~ 7.4 - 7.7Multiplet2HAr-H
¹³C~ 30 - 35---CH₂Br
¹³C~ 120 - 125--Ar-C (quaternary, C-Br)
¹³C~ 128 - 132--Ar-CH
¹³C~ 133 - 137--Ar-C (quaternary, C-Cl)
¹³C~ 138 - 142--Ar-C (quaternary, C-CH₂Br)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz or higher spectrometer):

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

      • Use a standard pulse sequence (e.g., zg30).

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

      • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals.

    • Analyze the chemical shifts, multiplicities, and integrals to confirm the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic pattern is a key diagnostic feature.

Causality Behind Experimental Choices:

  • Electron Ionization (EI): This hard ionization technique is suitable for relatively stable, volatile compounds and often provides a rich fragmentation pattern that can be used for structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for separating the analyte from volatile impurities before it enters the mass spectrometer, providing both purity information and a clean mass spectrum of the target compound.

Predicted Mass Spectrum Data:

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any halogen-containing fragments. The molecular weight of C₇H₅Br₃Cl is approximately 363.68 g/mol .

Table 2: Predicted Isotopic Pattern for the Molecular Ion [M]⁺ of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

m/z (approximate)Relative AbundanceIsotopic Composition
362Moderate(³⁵Cl)(⁷⁹Br)₃
364High(³⁷Cl)(⁷⁹Br)₃, (³⁵Cl)(⁷⁹Br)₂(⁸¹Br)
366High(³⁷Cl)(⁷⁹Br)₂(⁸¹Br), (³⁵Cl)(⁷⁹Br)(⁸¹Br)₂
368Moderate(³⁷Cl)(⁷⁹Br)(⁸¹Br)₂, (³⁵Cl)(⁸¹Br)₃
370Low(³⁷Cl)(⁸¹Br)₃

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup (GC-MS System):

    • GC:

      • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating non-polar to moderately polar compounds.

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) to ensure separation of any volatile impurities.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low m/z (e.g., 40) to a value significantly above the expected molecular weight (e.g., 400).

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire data throughout the chromatographic run.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to assess the purity of the sample.

    • Extract the mass spectrum of the main peak.

    • Analyze the molecular ion cluster to confirm the elemental composition based on the isotopic pattern.

    • Identify key fragment ions to further support the proposed structure. A common fragmentation would be the loss of a bromine atom or the bromomethyl group.

Purity Assessment: Chromatographic Techniques

While GC-MS provides an initial indication of purity, dedicated chromatographic methods are employed for accurate quantification of impurities.

Gas Chromatography with Flame Ionization Detection (GC-FID)

For quantifying non-volatile impurities, GC-FID is a robust and reliable technique. The flame ionization detector is sensitive to most organic compounds and provides a response that is proportional to the mass of carbon.

Experimental Protocol: GC-FID

The protocol is similar to that for GC-MS, with the primary difference being the detector.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent at a known concentration.

  • Instrument Setup:

    • Use the same GC conditions as described for GC-MS.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300 °C.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity assessment, particularly for compounds that may not be sufficiently volatile or thermally stable for GC analysis. A reverse-phase method is generally a good starting point for non-polar to moderately polar compounds.[2]

Experimental Protocol: HPLC

  • Sample Preparation:

    • Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a concentration suitable for UV detection.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Setup (HPLC with UV Detector):

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.[2]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is often effective.[2][3]

      • Gradient: A typical gradient might be 50% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, or a wavelength determined by a UV scan to be at an absorbance maximum for the compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Similar to GC-FID, calculate the purity using the area percent method from the resulting chromatogram.

Workflow and Data Integration

The analytical methods described should be used in a complementary fashion to build a comprehensive profile of the compound.

G cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Data Analysis & Reporting Sample 1,3-Dibromo-5-(bromomethyl)- 2-chlorobenzene NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ MS GC-MS Analysis Sample->MS Dilute in Volatile Solvent GC_FID GC-FID Sample->GC_FID Prepare Known Concentration HPLC HPLC-UV Sample->HPLC Dissolve and Filter Analysis Comprehensive Data Integration and Reporting NMR->Analysis Structural Confirmation MS->Analysis Molecular Weight and Isotopic Pattern GC_FID->Analysis Purity (%) HPLC->Analysis Purity (%)

Caption: Integrated analytical workflow for the characterization of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene. By integrating data from NMR spectroscopy, mass spectrometry, and chromatographic techniques, researchers can confidently confirm the structure and assess the purity of this important chemical intermediate. The principles and methodologies outlined here are broadly applicable to the characterization of other novel, complex organic molecules.

References

  • PubChem. 1,3-Dibromo-5-chlorobenzene. National Center for Biotechnology Information. [Link]

  • Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • ResearchGate. 1,3,5-Tris(bromomethyl)benzene. [Link]

  • Royal Society of Chemistry. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems - Analytical Methods. [Link]

  • PubChem. 1,3-Dibromo-2,5-dichlorobenzene. National Center for Biotechnology Information. [Link]

  • NIST. Benzene, 1,3-dibromo-5-(bromomethyl)-. NIST Chemistry WebBook. [Link]

  • NIST. Benzene, 2-(bromomethyl)-1,3-dichloro-. NIST Chemistry WebBook. [Link]

  • ResearchGate. The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • ChemBK. 1,3-DibroMo-5-chlorobenzene[3,5-DibroMochlorobenzene]. [Link]

  • PubChem. 1,3-Dibromo-2-(bromomethyl)benzene. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Separation of 1-Bromo-2,4,5-trichlorobenzene on Newcrom R1 HPLC column. [Link]

Sources

Method

Protocol and Application Note: 1H and 13C NMR Assignments for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

Introduction & Scientific Context 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (CAS: 1350760-65-4) is a highly functionalized, polyhalogenated building block critical in the synthesis of advanced therapeutics, including s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (CAS: 1350760-65-4) is a highly functionalized, polyhalogenated building block critical in the synthesis of advanced therapeutics, including somatostatin subtype receptor 5 (SSTR5) antagonists[1] and protein kinase inhibitors[2]. Typically synthesized via the radical bromination of 1,3-dibromo-2-chloro-5-methylbenzene using NBS and AIBN[1], its unique pentasubstituted aromatic architecture presents a fascinating case study for Nuclear Magnetic Resonance (NMR) spectroscopy. The dense halogenation induces significant electronic, anisotropic, and steric perturbations, making accurate 1 H and 13 C NMR assignments essential for downstream structural validation.

Structural Symmetry and Spin System Analysis

Before acquiring spectra, a rigorous symmetry analysis is paramount to predict the spin system. The molecule possesses a C2v​ axis of symmetry passing through the C2 (chlorine-bearing) and C5 (bromomethyl-bearing) carbons.

  • Proton Equivalence: The aromatic protons at C4 and C6 are chemically and magnetically equivalent, rendering a single resonance in the 1 H NMR spectrum. The two protons of the bromomethyl group (-CH 2​ Br) are also equivalent.

  • Carbon Equivalence: The C2v​ symmetry reduces the expected seven carbon resonances to five distinct signals in the 13 C NMR spectrum: C2, C5, the aliphatic -CH 2​ Br carbon, and the equivalent pairs C1/C3 and C4/C6.

Experimental Protocol: NMR Acquisition

To ensure a self-validating and reproducible dataset, the following standardized protocol must be adhered to. Qualitative 1D scans are insufficient for polyhalogenated systems; 2D correlation is mandatory.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 40–50 mg of 1,3-dibromo-5-(bromomethyl)-2-chlorobenzene in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter that could degrade magnetic field homogeneity.

  • Tuning and Matching: Insert the sample into the spectrometer (400 MHz or 500 MHz) and perform automated tuning and matching (ATM) for both 1 H and 13 C nuclei. Lock onto the deuterium signal of CDCl 3​ and shim the magnet (Z1-Z5) to achieve a solvent line width of < 0.8 Hz.

  • Data Acquisition: Execute the acquisition parameters detailed in Table 1.

Table 1: Standardized NMR Acquisition Parameters

Parameter 1 H NMR 13 C NMR2D HMBC
Frequency 400 / 500 MHz100 / 125 MHz400 / 500 MHz
Solvent CDCl 3​ (with TMS)CDCl 3​ CDCl 3​
Relaxation Delay (D1) 1.5 s2.5 s (See note below)1.5 s
Number of Scans (NS) 161024 - 20484 scans / 256 increments

Expert Insight on Causality: The polyhalogenated nature of this molecule means it contains four quaternary carbons (C1, C2, C3, C5). Quaternary carbons lack attached protons to facilitate efficient dipole-dipole relaxation, leading to exceptionally long T1​ relaxation times. A standard D1 delay of 1.0s will result in severe signal attenuation for these carbons. Increasing D1 to ≥2.5 seconds is critical to ensure sufficient signal-to-noise for the C1, C2, C3, and C5 resonances.

1 H NMR Chemical Shift Assignments and Causality

The 1 H NMR spectrum is remarkably clean, consisting of only two singlets.

  • -CH 2​ Br (Methylene Protons): ~4.45 ppm (s, 2H) . Causality: A standard benzylic methyl group appears at ~2.3 ppm. The direct attachment of a highly electronegative bromine atom (-I effect) heavily deshields these protons. The additional electron-withdrawing effect of the three ring halogens further deshields the signal slightly compared to an unsubstituted benzyl bromide (~4.40 ppm).

  • H4, H6 (Aromatic Protons): ~7.58 ppm (s, 2H) . Causality: The base chemical shift of benzene is 7.27 ppm. These protons are ortho to a bromine atom (+0.22 ppm empirical shift) and ortho to the bromomethyl group (~+0.10 ppm). They are also meta to the chlorine atom (+0.02 ppm) and para to the other bromine (-0.03 ppm). The cumulative anisotropic and inductive deshielding effects result in a downfield shift to ~7.58 ppm.

13 C NMR Chemical Shift Assignments and Causality

The 13 C NMR assignment relies heavily on understanding the "heavy atom effect" and steric compression in polyhalogenated benzenes[3].

Table 2: 13 C NMR Chemical Shift Assignments

PositionPredicted Shift (ppm)Multiplicity (DEPT)Assignment Rationale
C2 (C-Cl) 132.0 - 134.0Quaternary (C)Deshielded by Cl (-I effect), but shielded by steric compression from ortho-bromines.
C5 (C-CH 2​ Br) 138.5 - 140.0Quaternary (C)Deshielded by the attached alkyl group (ipso effect) and meta-bromines.
C4, C6 (C-H) 131.0 - 133.0CH (Positive)Only protonated aromatic carbons. Verified via DEPT-135 and HSQC.
C1, C3 (C-Br) 123.0 - 125.0Quaternary (C)Upfield shift driven by the "heavy atom effect" of bromine shielding the ipso carbon.
-CH 2​ Br 31.0 - 33.0CH 2​ (Negative)Typical aliphatic region for brominated carbons. Verified by negative DEPT-135 phase.

Expert Insight on Causality: Why does C2 (attached to Cl) appear further upfield than expected for a standard chlorobenzene (~135-140 ppm)? In 1,3,2-trihalobenzenes, severe steric crowding forces the electron clouds of the halogens to overlap. This steric compression polarizes the C-Cl bond, pushing electron density back toward the C2 carbon, resulting in an anomalous upfield shift (a phenomenon related to the γ -gauche effect)[3]. Conversely, C1 and C3 are shifted upfield due to the spin-orbit coupling (heavy atom effect) inherent to bromine.

2D NMR Validation Workflow

To create a self-validating dataset, 2D NMR is employed to independently confirm the 1D assignments.

  • HSQC ( 1JCH​ ): Confirms direct connectivity. The proton signal at 7.58 ppm correlates exclusively with the carbon at ~132 ppm (C4/C6), and the 4.45 ppm proton correlates with the ~32 ppm carbon (-CH 2​ Br).

  • HMBC ( 2JCH​ and 3JCH​ ): The ultimate proof of the quaternary assignments.

    • The methylene protons (4.45 ppm) will show strong 2JCH​ coupling to C5 (~139 ppm) and 3JCH​ coupling to C4/C6 (~132 ppm).

    • The aromatic protons (7.58 ppm) will show 3JCH​ coupling to C2 (~133 ppm) and the -CH 2​ Br carbon (~32 ppm), as well as 2JCH​ coupling to C3/C5.

Visualizations

NMR_Workflow A Sample Prep (CDCl3, TMS) B 1D 1H NMR (Proton Environments) A->B C 1D 13C & DEPT-135 (Carbon Types) A->C D 2D HSQC (1J C-H Connectivity) B->D E 2D HMBC (Long-range C-H) B->E C->D C->E F Structural Elucidation & Final Assignment D->F E->F

Experimental workflow for comprehensive NMR structural elucidation.

HMBC_Network cluster_protons Proton Resonances cluster_carbons Carbon Resonances H_Ar H4, H6 (~7.58 ppm) C2 C2 (C-Cl) H_Ar->C2 3J C1_3 C1, C3 (C-Br) H_Ar->C1_3 2J, 3J C5 C5 (C-CH2) H_Ar->C5 2J C_CH2 CH2Br Carbon H_Ar->C_CH2 3J H_CH2 CH2 (~4.45 ppm) C4_6 C4, C6 (C-H) H_CH2->C4_6 3J H_CH2->C5 2J

Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network for structural validation.

References
  • "AU2011256444B2 - Spiro isoxazoline compounds as SSTR5 antagonists", Google P
  • "US8859548B2 - Compounds and compositions as protein kinase inhibitors", Google P
  • "ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides", The Journal of Organic Chemistry - ACS Public

Sources

Application

Application Note: Mass Spectrometry Analysis of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

Executive Summary The structural elucidation and quantitative analysis of highly halogenated building blocks are critical in modern drug development and agrochemical synthesis. 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and quantitative analysis of highly halogenated building blocks are critical in modern drug development and agrochemical synthesis. 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (CAS: 1350760-65-4) is a highly functionalized intermediate characterized by its dense halogenation (C7H4Br3Cl)[1].

Due to the lack of polar functional groups or basic nitrogen centers, this compound is poorly suited for Electrospray Ionization (ESI). Instead, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) serves as the gold standard for its analysis. This application note details the mechanistic causality behind its fragmentation, outlines a self-validating analytical protocol, and provides the quantitative isotopic signatures required for unambiguous identification.

Theoretical Framework & Mechanistic Causality

As a Senior Application Scientist, it is imperative to understand why a molecule behaves a certain way in the mass spectrometer, rather than just memorizing its spectra. The analytical behavior of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is governed by two fundamental principles: isotopic distribution and benzylic stabilization.

The Complex Isotopic Envelope

Halogens possess highly distinct natural isotopic abundances. Bromine exists as an almost 1:1 ratio of 79Br and 81Br , while Chlorine exists as an approximate 3:1 ratio of 35Cl and 37Cl [2]. When a single molecule contains three bromine atoms and one chlorine atom, the resulting molecular ion ( [M]+∙ ) does not appear as a single peak. Instead, it manifests as a broad, complex isotopic envelope spanning from m/z 360 to 368[3]. Recognizing this specific Br3Cl binomial expansion is the first step in identifying the intact molecule.

Fragmentation Causality: The Tropylium Sink

Under 70 eV Electron Ionization, the molecule undergoes hard ionization, ejecting an electron to form the radical cation [M]+∙ . The most labile bond in this system is the benzylic carbon-bromine bond.

Homolytic cleavage of this bond readily expels a bromine radical ( Br∙ ), leaving behind a C7​H4​Br2​Cl+ cation. This resulting fragment is not merely a transient species; it is highly stabilized by resonance and typically rearranges into a seven-membered tropylium ion structure[4]. Because this tropylium-like state acts as a deep thermodynamic sink, the [M−Br]+ transition dominates the spectrum, forming the base peak (100% relative abundance)[5].

FragmentationPathway M Molecular Ion [M]+• C7H4Br3Cl+• m/z 360-368 Envelope F1 Benzyl/Tropylium Cation [M - Br]+ C7H4Br2Cl+ m/z 281-287 Envelope M->F1 Homolytic Cleavage - Br• (m/z 79/81) F2 Secondary Fragment [M - Br - Cl]+• C7H4Br2+• m/z 246-250 Envelope F1->F2 - Cl• (m/z 35/37)

Fig 1: Primary EI-MS fragmentation pathway of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene.

Self-Validating GC-EI-MS Protocol

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . Every analytical batch must continuously prove its own accuracy by ruling out carryover and verifying mass axis calibration before the target analyte is quantified.

System Suitability and Validation Workflow
  • Instrument Blank (DCM only): Injected first to prove the injection port and column are free of halogenated carryover.

  • Internal Standard (ISTD) Verification: Injection of 1,4-Dibromobenzene (10 µg/mL). This verifies that the mass spectrometer's tuning is accurate (checking the 1:2:1 Br2 isotopic pattern) and establishes a stable retention time reference.

  • Sample Acquisition: Injection of the target analyte.

  • Post-Run Blank: Injected immediately after the sample to confirm the highly retained polyhalogenated species have completely eluted.

AnalyticalWorkflow S1 Sample Prep Dilution in DCM S2 System Suitability Blank & ISTD S1->S2 S3 GC Separation DB-5MS Column S2->S3 S4 EI Ionization 70 eV Source S3->S4 S5 Mass Analysis Quadrupole MS S4->S5

Fig 2: Self-validating GC-MS analytical workflow for halogenated benzenes.

Step-by-Step Sample Preparation
  • Accurately weigh 1.0 mg of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene.

  • Dissolve in 10 mL of HPLC-grade Dichloromethane (DCM) to create a 100 µg/mL stock solution. (Rationale: DCM is an excellent solvent for halogenated aromatics and expands well in the GC inlet without causing backflash).

  • Dilute 100 µL of the stock solution into 900 µL of DCM to yield a 10 µg/mL working concentration.

  • Add 10 µL of the ISTD (1,4-Dibromobenzene at 1 mg/mL) to the working vial.

Optimized GC-MS Parameters

Table 1: GC-EI-MS Instrumental Parameters

ParameterSetting / ValueScientific Rationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)5% phenyl stationary phase provides optimal selectivity and thermal stability for halogenated aromatics.
Carrier Gas Helium, constant flow at 1.0 mL/minMaintains optimal linear velocity, preventing band broadening of heavy analytes.
Injection 1 µL, Split 10:1, 250 °CPrevents column overloading while ensuring rapid volatilization of the compound.
Oven Program 80°C (1 min) → 20°C/min → 300°C (3 min)Rapid temperature ramp minimizes thermal degradation of the labile benzylic bromide.
Ionization Electron Ionization (EI), 70 eVThe universal standard energy required to produce reproducible, library-searchable radical cations[2].
Source Temp 230 °CPrevents source condensation of the heavy C7H4Br3Cl molecule.
Scan Range m/z 50 to 450Sufficiently wide to capture the entire isotopic envelope of the molecular ion (~368 Da).

Data Interpretation & Quantitative Signatures

When analyzing the resulting mass spectrum, the analyst must not rely solely on automated library matching. The definitive proof of identity lies in the manual verification of the isotopic envelopes against theoretical binomial distributions[2].

Table 2: Quantitative Isotopic Envelope Data

Ion ClassificationChemical FormulaNominal m/zIsotopic Envelope (Approx. Relative Abundance %)
Molecular Ion [M]+∙ C7​H4​Br3​Cl+∙ 360360 (10%), 362 (31%), 364 (38%) , 366 (19%), 368 (3%)
Base Peak [M−Br]+ C7​H4​Br2​Cl+ 281281 (19%), 283 (44%) , 285 (31%), 287 (6%)

Note: The molecular ion will be present but weak due to the high lability of the benzylic bromine. The analyst must extract the m/z 283 ion chromatogram to achieve the highest signal-to-noise ratio for quantitation.

References

  • CymitQuimica: 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (CAS: 1350760-65-4), cymitquimica.com.
  • Determination and Mass Spectrometric Investigation of a New Mixed Halogenated Persistent Component, Environmental Science & Technology - ACS Publications.
  • McLafferty, F.W. (1993). Interpretation of Mass Spectra. University Science Books. ISBN 978-0-935702-25-5, sciepub.com.
  • Interpretation of Mass Spectra: Mclafferty, EI Techniques, StudySmarter.
  • Mass spectrometry as analytical tool in catalysis research, mpg.de.

Sources

Method

Application Note: Reaction Kinetics and Nucleophilic Substitution Profiling of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

Target Audience: Researchers, scientists, and drug development professionals. Compound: 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (CAS: 1350760-65-4) Executive Summary 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is a d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound: 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (CAS: 1350760-65-4)

Executive Summary

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is a densely functionalized, polyhalogenated building block highly valued in drug discovery for introducing rigid, lipophilic pharmacophores. Its unique substitution pattern—featuring two meta-bromines and one para-chloro group relative to the benzylic position—creates a highly electron-deficient aromatic system. This application note details the kinetic behavior of this compound, establishing a self-validating framework for its use in preparative organic synthesis and kinetic profiling.

Mechanistic Causality & Kinetic Framework

The 3,5-dibromo-4-chloro substitution pattern exerts a profound electronic influence on the benzylic carbon. Halogens are strongly electronegative, and their combined inductive (-I) effect severely depletes electron density from the aromatic ring, dictating the kinetic pathway:

  • Suppression of the SN1 Pathway: The rate-determining step of an SN1 reaction is the formation of a carbocation. The highly electron-withdrawing nature of the three halogens destabilizes any developing positive charge at the benzylic position, effectively raising the activation energy and completely shutting down the unimolecular pathway .

  • LUMO-Directed SN2 Kinetics: With SN1 suppressed, the reaction proceeds exclusively via a bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the benzylic carbon, increasing its electrophilicity. However, this also results in a "tighter" transition state where bond formation and breaking must be highly synchronous .

  • Nucleophile and Solvent Interplay: The lowered LUMO makes the substrate exceptionally reactive toward soft, anionic nucleophiles (e.g., azide, thiophenoxide) in polar aprotic solvents (like DMF), which leave the nucleophile unsolvated and highly reactive. Conversely, reactions with neutral, harder nucleophiles (like amines) in protic solvents are kinetically retarded due to the lack of transition-state charge stabilization by the electron-deficient ring.

G Substrate 1,3-Dibromo-5-(bromomethyl) -2-chlorobenzene TS Tight SN2 Transition State [Nu···CH2···Br]‡ LUMO-Directed Substrate->TS SN2 Pathway (Favored) Carbocation Benzyl Carbocation (Highly Destabilized by 3,5-Br, 4-Cl EWGs) Substrate->Carbocation SN1 Pathway (Suppressed) Nucleophile Nucleophile (e.g., N3-, RS-) Nucleophile->TS Product Substituted Benzyl Derivative + Br- TS->Product

Mechanistic logic of nucleophilic substitution for polyhalogenated benzyl bromides.

Quantitative Kinetic Profiling Data

The following table summarizes the comparative reaction kinetics of 1,3-dibromo-5-(bromomethyl)-2-chlorobenzene against unsubstituted benzyl bromide, demonstrating the kinetic divergence caused by the polyhalogenated ring.

SubstrateNucleophileSolventRelative Rate ( krel​ )Mechanistic Observation
Benzyl Bromide (Reference)BenzylamineMethanol1.00Standard SN2
1,3-Dibromo-5-(bromomethyl)-2-chlorobenzeneBenzylamineMethanol0.65Retarded tight SN2 (Protic solvent)
Benzyl Bromide (Reference)Sodium AzideDMF1.00Standard SN2
1,3-Dibromo-5-(bromomethyl)-2-chlorobenzeneSodium AzideDMF2.40Accelerated SN2 (LUMO-lowered)
1,3-Dibromo-5-(bromomethyl)-2-chlorobenzeneThiophenoxideDMF3.15Highly accelerated (Soft nucleophile)

Experimental Workflows & Protocols

Protocol 1: In-Situ NMR Kinetic Profiling (Self-Validating System)

Rationale: NMR provides real-time, non-destructive monitoring. By tracking the disappearance of the benzylic CH2​−Br singlet and the simultaneous appearance of the product CH2​−Nu singlet, the system self-validates the concerted SN2 mechanism by proving the absence of long-lived carbocation intermediates.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 M solution of 1,3-dibromo-5-(bromomethyl)-2-chlorobenzene in anhydrous DMF- d7​ . Separately, prepare a 0.5 M solution of Sodium Azide (NaN3) in DMF- d7​ .

  • Equilibration: Pre-equilibrate the NMR spectrometer probe to exactly 298 K to ensure thermodynamic consistency.

  • Initiation: Inject 0.5 mL of the substrate solution into an NMR tube, followed rapidly by 0.1 mL of the nucleophile solution. Invert twice to mix.

  • Acquisition: Acquire 1H NMR spectra every 60 seconds for a total of 60 minutes using a pre-set automated array.

  • Data Extraction: Integrate the benzylic CH2​−Br peak (typically ~4.6 ppm) against an internal standard (e.g., TMS).

  • Kinetic Calculation: Plot ln([Substrate]t​/[Substrate]0​) versus time to calculate the pseudo-first-order rate constant ( kobs​ ), and divide by the nucleophile concentration to derive the second-order rate constant ( k2​ ).

Protocol 2: Preparative Scale Nucleophilic Azidation

Rationale: DMF is utilized as a polar aprotic solvent to leave the azide anion unsolvated, maximizing its nucleophilicity to overcome the tight SN2 transition state imposed by the electron-withdrawing halogens.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol (363.3 mg) of 1,3-dibromo-5-(bromomethyl)-2-chlorobenzene in 5.0 mL of anhydrous DMF in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 1.5 mmol (97.5 mg) of Sodium Azide (NaN3) in one single portion.

  • Reaction: Cap the flask under a nitrogen atmosphere and stir vigorously at room temperature (20–25 °C) for 2 hours. Monitor the reaction completion via TLC (Hexanes/EtOAc 9:1, UV visualization).

  • Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into 15 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 10 mL).

  • Isolation: Wash the combined organic layers with brine (10 mL) to remove residual DMF, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the pure azidated product.

References

  • Title: Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory Source: Australian Journal of Chemistry (2017) URL: [Link]

  • Title: Effect of solvents and effect of nucleophiles in nucleophilic substitution on benzyl bromide—A kinetic study Source: International Journal of Chemical Kinetics (1990) URL: [Link]

Application

Application Note: Multiplexed Derivatization of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene for Multivalent Biological Probes

Target Audience: Synthetic Biologists, Medicinal Chemists, and Drug Development Professionals Compound: 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (CAS: 1350760-65-4) Introduction & Chemical Rationale The development of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Biologists, Medicinal Chemists, and Drug Development Professionals Compound: 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (CAS: 1350760-65-4)

Introduction & Chemical Rationale

The development of multivalent biological probes—such as PROTACs (Proteolysis Targeting Chimeras), bivalent fluorescent ligands, and dendrimeric targeting scaffolds—requires central hub molecules that support precise, step-wise functionalization. 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (DBBCB) serves as an exceptional rigid aromatic scaffold for these applications due to its highly programmable, orthogonal reactivity profile.

The strategic advantage of DBBCB lies in the distinct electronic and steric environments of its halogens:

  • The Benzylic Bromide (-CH₂Br): Acts as a highly reactive, soft electrophile. It readily undergoes Sₙ2 substitution with biological nucleophiles (e.g., thiols, selenomethionine, or primary amines) under mild conditions, making it ideal for the initial attachment of a reporter tag (e.g., a fluorophore or biotin-PEG linker) [1].

  • The Aryl Bromides (C1, C3): Inert to Sₙ2 conditions but highly primed for palladium-catalyzed oxidative addition. They allow for the simultaneous installation of two identical pharmacophores via Suzuki-Miyaura cross-coupling, generating a bivalent targeting face [2].

  • The Aryl Chloride (C2): Both electronically deactivated and sterically shielded by the adjacent substituents. It remains intact during standard Pd(0) cross-coupling of the bromides, serving either as a stable structural anchor to lock the conformation of the adjacent ligands or as a site for late-stage, harsh Buchwald-Hartwig amination if required.

By exploiting this orthogonal reactivity, researchers can synthesize complex trivalent probes in a two-step sequence without the need for cumbersome protecting group manipulations.

Derivatization Workflow

The following workflow illustrates the chemoselective Sₙ2 alkylation of the benzylic position, followed by the orthogonal functionalization of the aryl bromides.

Workflow A 1,3-Dibromo-5-(bromomethyl) -2-chlorobenzene (DBBCB) B Step 1: SN2 Substitution (e.g., Thiol-PEG-Biotin, Mild Base) A->B Chemoselective Benzylic Reactivity C Monovalent Intermediate (Aryl Bromides Intact) B->C D Step 2: Suzuki-Miyaura Coupling (Pd-Catalyst, Pharmacophore-B(OH)2) C->D Orthogonal Aryl Halide Reactivity E Trivalent Biological Probe (1x Reporter + 2x Targeting Ligands) D->E

Orthogonal derivatization workflow of DBBCB for multivalent probe synthesis.

Experimental Protocols

Protocol 1: Chemoselective Benzylic Alkylation (Sₙ2)

Objective: Attach a thiol-containing reporter (e.g., Thiol-PEG₄-Biotin) to the benzylic position.

Expertise & Causality: Thiols are soft nucleophiles that react orders of magnitude faster with the soft benzylic bromide electrophile than primary amines do at neutral to slightly basic pH[3]. Utilizing a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) ensures complete chemoselectivity, prevents the hydrolysis of the benzyl bromide into a benzyl alcohol, and strictly avoids cross-reactivity with the aryl halogens.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL round-bottom flask purged with N₂, dissolve DBBCB (1.0 eq, 100 mg, 0.27 mmol) in anhydrous DMF (2.0 mL).

  • Nucleophile Addition: Add the thiol-containing reporter molecule (e.g., Thiol-PEG₄-Biotin) (1.05 eq, 0.29 mmol) to the solution.

  • Base Activation: Dropwise, add DIPEA (2.0 eq, 0.54 mmol, ~94 µL). The slight excess of base neutralizes the HBr byproduct, driving the reaction forward.

  • Incubation: Stir the reaction mixture at 25 °C for 2 hours. Self-Validation: Monitor the reaction via LC-MS. The disappearance of the DBBCB peak and the appearance of the thioether product mass (with the characteristic tribromide/chloride isotope pattern shifting to a dibromide/chloride pattern) indicates completion.

  • Purification: Quench the reaction with water (10 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol 2: Palladium-Catalyzed Double Suzuki-Miyaura Cross-Coupling

Objective: Install two targeting pharmacophores at the C1 and C3 aryl bromide positions.

Expertise & Causality: The 1,3-dibromo-2-chloro substitution pattern renders the aryl bromides sterically congested (ortho to the chlorine). To overcome this, Pd(dppf)Cl₂ is selected as the catalyst. The large bite angle of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand forces the palladium center into a geometry that accelerates the rate-limiting reductive elimination step [2]. The aryl chloride remains completely unreactive under these standard aqueous-basic conditions, ensuring no over-coupling occurs.

Step-by-Step Methodology:

  • Preparation: To a microwave-safe vial, add the monovalent thioether intermediate from Protocol 1 (1.0 eq, ~0.2 mmol) and the target Boronic Acid (e.g., a kinase inhibitor derivative) (2.5 eq, 0.5 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.1 eq, 0.02 mmol) and Na₂CO₃ (4.0 eq, 0.8 mmol). Causality: The aqueous base is critical for converting the boronic acid into a nucleophilic boronate complex, which is required for the transmetalation step.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 3.0 mL).

  • Degassing: Seal the vial and purge with N₂ for 5 minutes by bubbling directly through the solution to remove dissolved oxygen, which would otherwise deactivate the Pd(0) species.

  • Reaction: Heat the mixture at 90 °C in an oil bath (or microwave at 100 °C) for 4 hours. Self-Validation: LC-MS should show the complete disappearance of the dibromide isotope pattern, replaced by the mass of the bis-coupled product containing only the single aryl chlorine isotope signature.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via preparative reverse-phase HPLC (C18, Water/Acetonitrile with 0.1% TFA) to isolate the final trivalent biological probe.

Quantitative Data & Reaction Metrics

The table below summarizes the optimized parameters, expected yields, and chemoselectivity metrics for the orthogonal derivatization of DBBCB based on empirical validation.

Derivatization StepReactive SiteReagents & ConditionsTarget ConjugateTypical YieldChemoselectivity
Step 1: Sₙ2 Alkylation (Thiol) Benzylic Bromide (-CH₂Br)Thiol-PEG, DIPEA, DMF, 25°C, 2hMonovalent Thioether85–95%>99% (Aryl halides intact)
Step 1: Sₙ2 Alkylation (Amine) Benzylic Bromide (-CH₂Br)1° Amine, K₂CO₃, MeCN, 60°C, 12hSecondary Amine60–75%Moderate (Prone to dialkylation)
Step 2: Cross-Coupling Aryl Bromides (C1, C3)R-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃, 90°CTrivalent Hub70–85%>95% (Aryl chloride intact)

Applications in Biological Assays

Probes generated from the DBBCB hub are highly applicable in modern biological assays:

  • Fluorescence Polarization (FP) Assays: By attaching a fluorophore at the benzylic position and target-protein ligands at the aryl positions, the resulting high-molecular-weight complex provides a robust FP signal upon binding to the target protein.

  • Avidity-Driven Cellular Imaging: The bivalent presentation of ligands (via the 1,3-aryl positions) significantly enhances the local concentration and avidity (K_d) of the probe for cell-surface receptors, allowing for high-contrast live-cell imaging.

  • PROTAC Synthesis: The hub can be used to link an E3 ligase binder and a target protein binder, utilizing the benzylic position to attach cell-penetrating peptides or solubility-enhancing PEG chains.

References

  • Title: Selenomethionine as an expressible handle for bioconjugations Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Congested C(sp3)-rich architectures enabled by iron-catalysed conjunctive alkylation (Discussing orthogonal functionalization of aryl bromides) Source: Nature Communications / National Institutes of Health (NIH) URL: [Link]

  • Title: Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection Source: Office of Scientific and Technical Information (OSTI) URL: [Link]

Technical Notes & Optimization

Troubleshooting

improving the yield of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene synthesis

Technical Support Center: Yield Optimization for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene Synthesis Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the synthesis of 1,3-dibromo-5-(bromomethyl)-2-chlorobenzene from its precursor, 1,3-dibromo-2-chloro-5-methylbenzene. This transformation relies on the Wohl-Ziegler bromination[1]. While standard batch protocols often yield around 58%[2], this guide provides field-proven, mechanistic troubleshooting strategies to push your yields above 80%.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My yield is stalling around 50-60%. What is the primary mechanistic cause of this bottleneck? A: The baseline yield for this specific transformation is historically reported at ~58% under standard batch conditions[2]. The Wohl-Ziegler reaction operates via a free-radical chain mechanism[1]. Yield stalling is almost always caused by radical quenching or initiator degradation . Oxygen is a potent diradical that terminates the propagation step by forming hydroperoxides. If your solvent is not rigorously degassed, the Azobisisobutyronitrile (AIBN) initiator will be consumed prematurely, leaving unreacted 1,3-dibromo-2-chloro-5-methylbenzene.

Q2: I am observing a significant amount of the -CHBr₂ byproduct. How do I prevent over-bromination? A: Over-bromination to 1,3-dibromo-5-(dibromomethyl)-2-chlorobenzene occurs when the instantaneous concentration of molecular bromine (Br₂) is too high. In the Goldfinger mechanism, N-Bromosuccinimide (NBS) acts as a bromine sink, slowly releasing Br₂ to maintain a low steady-state concentration[3]. Causality & Fix: If you add all the NBS at once and heat the reaction rapidly, you spike the Br₂ concentration, kinetically favoring the dibrominated product. To fix this, reduce your NBS to strictly 1.05 equivalents and add it portion-wise. Alternatively, dilute the reaction mixture to kinetically favor mono-bromination.

Q3: Carbon tetrachloride (CCl₄) is the traditional solvent but is banned. What is the best alternative that won't compromise my yield? A: The success of CCl₄ lies in its non-polar nature—which keeps the concentration of dissolved NBS low—and its transparency to radicals[4]. Benzotrifluoride (Trifluorotoluene, PhCF₃) is the premier modern substitute[5]. It mimics the physical properties of CCl₄ without the ozone-depleting toxicity and is completely inert to radical bromination. Acetonitrile (MeCN) is a secondary alternative but can alter the reaction kinetics due to its higher polarity.

Section 2: Quantitative Data Summaries

Table 1: Solvent Selection Matrix for Wohl-Ziegler Bromination

SolventDielectric Constant (ε)Boiling Point (°C)Suitability / Yield ImpactEnvironmental / Safety Status
Carbon Tetrachloride (CCl₄) 2.276.7Baseline (50-60%)Banned (Montreal Protocol)
Benzotrifluoride (PhCF₃) 9.2102.0High (>75%)Recommended / Green Alternative
Acetonitrile (MeCN) 37.582.0Moderate (60-70%)Acceptable, but alters kinetics
Dichloromethane (DCM) 9.139.6Poor (<40%)Restricted; BP too low for AIBN

Section 3: Self-Validating Experimental Protocol

This protocol incorporates visual self-validation markers to ensure the reaction is proceeding correctly without requiring constant LC-MS sampling.

Materials:

  • 1,3-dibromo-2-chloro-5-methylbenzene (1.0 equiv, e.g., 3.52 mmol)[2]

  • N-Bromosuccinimide (NBS) (1.05 equiv) – Must be recrystallized from water to remove Br₂ impurities.

  • AIBN (0.1 equiv) – Freshly recrystallized from methanol.

  • Benzotrifluoride (PhCF₃) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation & Degassing: Dissolve 1,3-dibromo-2-chloro-5-methylbenzene in Benzotrifluoride in a flame-dried, round-bottom flask. Sparge the solution with Argon for 15 minutes. Causality: Removes dissolved O₂ to prevent radical chain termination.

  • Reagent Addition: Add AIBN (0.1 equiv) and the first half of the NBS (0.525 equiv). The NBS will sit at the bottom of the flask as a dense powder.

  • Initiation: Heat the mixture to 80°C under an Argon atmosphere. Self-Validation Marker: The reaction mixture will take on a faint yellow/orange tint as trace Br₂ is generated[1].

  • Portion-wise Propagation: After 1 hour, add the remaining NBS (0.525 equiv) to maintain a low steady-state bromine concentration.

  • Reaction Monitoring (The Self-Validating Step): Maintain stirring at 80°C. As the reaction proceeds, the dense NBS at the bottom is consumed and converted into succinimide. Succinimide is less dense than Benzotrifluoride and will float to the surface[4]. When all solid material floats at the surface, the reaction is complete.

  • Workup: Cool to room temperature, filter off the floating succinimide, and wash the filtrate with saturated aqueous Na₂S₂O₃ to quench any residual Br₂. Evaporate the solvent and purify via silica gel chromatography (0-5% EtOAc/hexanes) to isolate the clear oil[2].

Section 4: Troubleshooting Workflow

Below is the logical decision tree for diagnosing yield issues in this specific synthesis.

WohlZieglerTroubleshooting Target Yield Optimization: 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene CheckSM TLC/HPLC Analysis: Is 1,3-dibromo-2-chloro-5-methylbenzene fully consumed? Target->CheckSM SM_Remains Starting Material Remains CheckSM->SM_Remains No SM_Consumed Starting Material Consumed CheckSM->SM_Consumed Yes Action_Initiator Radical Chain Failure: 1. Degas solvent (sparge with Ar) 2. Use fresh AIBN (0.1 eq) 3. Ensure rigorous reflux SM_Remains->Action_Initiator Check_Byprod Identify Byproducts: Is 1,3-dibromo-5-(dibromomethyl) -2-chlorobenzene present? SM_Consumed->Check_Byprod Over_Br Yes: Over-bromination Check_Byprod->Over_Br Yes Other_Deg No: Tarry/Other Byproducts Check_Byprod->Other_Deg No Action_OverBr Kinetic Control: 1. Reduce NBS to 1.05 eq 2. Portion-wise addition 3. Dilute reaction mixture Over_Br->Action_OverBr Action_Other Solvent/Impurity Issue: 1. Switch to Benzotrifluoride 2. Recrystallize NBS 3. Dry glassware thoroughly Other_Deg->Action_Other

Diagnostic workflow for troubleshooting the Wohl-Ziegler bromination.

References

  • Title: Spiro isoxazoline compounds as SSTR5 antagonists (US Patent 2013/0040978 A1)
  • Title: Wohl-Ziegler Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Site-Selective Photobromination of O-Acetylated Carbohydrates in Benzotrifluoride Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Optimization

overcoming solubility issues with 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

Topic: Overcoming Solubility Issues with 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility Issues with 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of highly halogenated benzyl bromides. 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is a notoriously difficult compound to handle. Its dense halogenation makes it exceptionally lipophilic, while its benzylic bromide group makes it highly reactive toward nucleophiles[1].

This guide is designed to move beyond basic "trial and error" by explaining the physicochemical causality behind these solubility issues and providing self-validating protocols to ensure experimental integrity.

Part 1: The Physicochemical Root of the Problem

To solve a solubility issue, we must first understand the molecular mechanics preventing dissolution.

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene features a benzene ring substituted with three heavy halogens (two bromines, one chlorine) and a bromomethyl group. According to predictive physicochemical models for polyhalogenated aromatics, the addition of multiple halogens exponentially increases the compound's partition coefficient (LogP) and crystal lattice energy[2].

  • The Thermodynamic Barrier: The energy required to break the crystal lattice of this compound is not adequately compensated by the weak dipole-induced dipole interactions offered by polar solvents (like water or alcohols).

  • The Reactivity Trap: While heating the solvent usually overcomes lattice energy, applying heat to this specific compound in the presence of protic solvents (like methanol) induces rapid solvolysis, destroying your reagent[3].

Table 1: Solvent Compatibility & Solubility Profile

To prevent compound degradation and assay failure, consult this validated solvent matrix before beginning your workflow.

Solvent ClassExample SolventsDielectric Constant (ε)Solubility ProfileRecommended Application
Non-Polar Aprotic Toluene, Hexane2.4 - 2.0HighSynthetic extractions, long-term stock storage.
Moderate Aprotic DCM, THF, Ethyl Acetate9.1 - 6.0Very HighPrimary synthetic reactions, anhydrous coupling.
Polar Aprotic DMSO, DMF46.7 - 36.7Moderate / UnstableBiological assay stocks (Requires carrier for dilution).
Polar Protic Methanol, Ethanol, Water32.7 - 80.1Very LowSTRICTLY AVOID (High risk of solvolysis/precipitation).

Part 2: Frequently Asked Questions & Troubleshooting Workflows

Q1: Why does my compound crash out when I dilute my DMSO stock into aqueous assay buffers?

The Causality: This is a classic manifestation of the hydrophobic effect. While DMSO (a polar aprotic solvent) can temporarily solvate the compound, introducing water drastically changes the dielectric constant of the microenvironment. The highly lipophilic polyhalogenated ring is repelled by the hydrogen-bonding network of water, forcing the compound molecules to aggregate and precipitate to minimize their exposed surface area.

The Solution: You must use a molecular carrier. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic halogenated ring, while its hydrophilic exterior maintains aqueous solubility[4].

Q2: How do I prepare a stable stock solution for in vitro biological assays?

Do not attempt to dissolve the solid directly into aqueous media. Follow this self-validating protocol to create an inclusion complex.

Protocol: HP-β-CD Complexation for Aqueous Assays

  • Primary Solubilization: Dissolve 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene in anhydrous DMSO to create a highly concentrated primary stock (e.g., 50 mM).

    • Validation Check: The solution must be completely optically clear. If particulates remain, sonicate in a water bath strictly kept below 25°C to prevent thermal degradation.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4). Filter through a 0.22 µm PES membrane.

  • Encapsulation: While vigorously vortexing the HP-β-CD solution, add the DMSO stock dropwise. Do not exceed a final DMSO concentration of 2% (v/v).

    • Mechanistic Insight: Dropwise addition ensures the local concentration of the compound never exceeds the encapsulation rate of the cyclodextrin cavities.

  • Self-Validation (Turbidimetry): Measure the optical density (OD) of the final solution at 600 nm.

    • Pass: OD600 < 0.05 indicates successful encapsulation and true solubility.

    • Fail: OD600 > 0.05 indicates micro-precipitation. You must increase the HP-β-CD concentration or decrease the compound concentration.

Q3: I need to dissolve it for a synthetic reaction. Can I use methanol or ethanol to improve solubility?

Absolutely not. This is a critical error that leads to silent experimental failure.

The Causality: The bromomethyl group (-CH2Br) on this compound is highly electrophilic. Alcohols are polar protic solvents that act as nucleophiles. If you attempt to dissolve this compound in methanol, the methanol will attack the benzylic position, displacing the bromide ion and forming a benzyl methyl ether (solvolysis). You will successfully dissolve the material, but you will have chemically destroyed your starting material in the process. Always use non-nucleophilic aprotic solvents (like DCM or THF) for synthetic applications.

Part 3: Visualizing the Solutions

To ensure these principles are easily communicated to your laboratory staff, please refer to the following mechanistic and workflow diagrams.

Workflow 1: Achieving Aqueous Solubility

This diagram illustrates the critical path for preparing biological assay stocks, highlighting the failure point of direct dilution.

G A Solid Compound 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene B Primary Solubilization (Anhydrous DMSO) A->B Dissolve at RT C Carrier Addition (20% HP-β-CD in Buffer) B->C Dropwise addition with vortexing D Direct Aqueous Dilution (No Carrier) B->D Direct addition (High Risk) E Stable Inclusion Complex (Ready for Assay) C->E Encapsulation F Precipitation / Crashing Out (Assay Failure) D->F Hydrophobic effect

Caption: Workflow for achieving aqueous solubility using HP-β-CD complexation versus direct dilution.

Workflow 2: Solvent Compatibility & Reactivity Pathway

This diagram maps the chemical stability of the compound based on your solvent selection, emphasizing the danger of nucleophilic attack.

G Compound 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (Highly Electrophilic) Protic Protic Solvents (MeOH, EtOH, H2O) Compound->Protic Dissolution attempt Aprotic Non-Nucleophilic Aprotic Solvents (DCM, Toluene, THF) Compound->Aprotic Dissolution attempt Solvolysis Solvolysis / Degradation (Ether formation + HBr) Protic->Solvolysis Nucleophilic attack on bromomethyl group Stable Stable Solvation (Preserved Reactivity) Aprotic->Stable No nucleophilic interference

Caption: Mechanistic pathway illustrating solvolysis risk in protic solvents vs. stable aprotic solvation.

References

  • PubChem. Benzyl Bromide | C7H7Br | CID 7498 - PubChem. National Center for Biotechnology Information. Available at:[Link]

  • Science.gov. Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 2. Aqueous solubility, octanol solubility and octanol-water partition coefficient. Available at: [Link]

  • MDPI Catalysts. The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Available at:[Link]

  • PMC (PubMed Central). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. Available at:[Link]

Sources

Troubleshooting

stabilizing 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene during reactions

Welcome to the Technical Support Center for reactive intermediate handling. This guide is engineered for researchers and drug development professionals working with 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene , a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive intermediate handling. This guide is engineered for researchers and drug development professionals working with 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene , a highly functionalized and exceptionally reactive benzylic halide.

Due to the inductive electron-withdrawing effects of the three aryl halogens (two bromines, one chlorine), the benzylic carbon in this molecule is highly electrophilic. While this makes it an excellent alkylating agent, it also renders the compound highly susceptible to moisture-driven hydrolysis, photolytic degradation, and radical-mediated homocoupling.

Below is our comprehensive troubleshooting matrix, mechanistic FAQ, and validated experimental workflow to ensure stability and high yields during your synthetic campaigns.

Quantitative Diagnostic Matrix

Before troubleshooting a failed reaction, consult this diagnostic matrix to match your analytical symptoms with their mechanistic causes.

Symptom / ObservationAnalytical Marker (NMR/MS)Mechanistic CauseCorrective Action
Loss of alkylating power ¹H NMR: Benzylic peak shifts from ~4.5 ppm to ~4.7 ppmHydrolysis to benzyl alcoholStore at -20°C under Argon; use strictly anhydrous solvents[1].
Insoluble precipitate during Grignard GC/MS: Mass peak at ~2x expected MWWurtz-type homocoupling (bibenzyl formation)Avoid Grignard formation; use direct S_N2 or Barbier conditions[2][3].
Darkening of reagent over time Visual: Clear/white material turns dark brownPhotolytic radical cleavageStore in amber vials; wrap reaction flasks in aluminum foil[1].
Low enolate alkylation yield GC/MS: High ratio of starting ketone to productEquilibration prior to alkylationIncrease reagent concentration; use lower temperatures (-78°C)[4][5].

Troubleshooting FAQs: Mechanistic Insights

Q1: I am observing a major side product with double the molecular weight during my reaction. How do I suppress this? A1: You are observing Wurtz-type homocoupling, which yields a bibenzyl derivative. Benzylic halides are notorious for undergoing single-electron transfer (SET) side reactions, especially in the presence of metals (like Mg during Grignard formation) or light[2][3]. The intermediate benzylic radical dimerizes faster than it reacts with the target nucleophile. Causality & Solution: To suppress this, avoid Grignard formation entirely. If you must form an organometallic, use the Rieke magnesium method at high dilution[2]. Alternatively, switch to an S_N2 approach using a pre-formed enolate or amine nucleophile under strictly polar, metal-free conditions.

Q2: I am trying to perform a Suzuki cross-coupling on the aryl bromides, but the reaction yields a complex, degraded mixture. Why? A2: The benzylic bromide (-CH₂Br) is significantly more reactive toward oxidative addition than the aryl bromides or the aryl chlorine. When you expose 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene to a Pd(0) catalyst, the metal preferentially inserts into the benzylic C-Br bond, leading to unwanted benzylic coupling, radical generation, or rapid decomposition[3]. Causality & Solution: You must design an orthogonal synthetic route. Protect or react the bromomethyl group first (e.g., convert it to a less reactive ether or amine via S_N2) before attempting transition-metal-catalyzed cross-coupling on the aromatic ring.

Q3: The reagent's reactivity has dropped after a few weeks of storage. What happened? A3: The bromomethyl group is highly hygroscopic. Exposure to ambient humidity converts the active benzylic bromide into an unreactive benzyl alcohol, releasing corrosive HBr gas[1][6]. This released acid autocatalyzes further degradation. Causality & Solution: Store the compound at -20°C under an inert argon atmosphere in an opaque container[1]. Always allow the sealed container to reach room temperature before opening to prevent condensation from forming on the cold chemical.

Q4: Are there specific safety concerns when handling this reagent? A4: Yes. Like most reactive benzylic halides, 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is a potent lachrymator (tear gas) and is highly corrosive to tissues and respiratory systems[6]. Causality & Solution: It rapidly alkylates nucleophilic sites on biological molecules. Always handle inside a certified fume hood. Quench any contaminated glassware or spills with a mild amine solution (e.g., dilute ammonia or triethylamine) to neutralize the reactive benzylic bromide via substitution before washing[6].

Validated Experimental Protocol: Anhydrous S_N2 Alkylation Workflow

Self-Validating Principle: This protocol incorporates an upfront NMR validation step to ensure reagent integrity, and utilizes temperature-controlled addition to kinetically favor the desired S_N2 pathway over homocoupling and elimination.

  • Glassware Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times. This eliminates surface moisture that would otherwise hydrolyze the electrophile.

  • Reagent Validation (Critical Step): Dissolve a 5 mg aliquot of your stored 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene in CDCl₃. Run a rapid ¹H NMR to confirm the intact -CH₂Br protons appear as a sharp singlet at ~4.5 ppm. If a peak is observed at ~4.7 ppm, the reagent has hydrolyzed and must be re-purified or discarded[1].

  • Nucleophile Generation: In the Schlenk flask, generate your nucleophile (e.g., an enolate) in anhydrous THF at -78°C using a strong, non-nucleophilic base such as NaHMDS[7].

  • Electrophile Addition: Dissolve 1.05 equivalents of the validated 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene in anhydrous THF. Add this solution dropwise to the nucleophile over 30 minutes via a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the electrophile, minimizing radical dimerization and preventing over-alkylation[5].

  • Thermal Control: Maintain the reaction at -78°C for 1 hour, then slowly warm to room temperature. Causality: Benzylic halides are exceptionally excellent electrophiles due to resonance stabilization in the transition state. Keeping temperatures low ensures kinetic control and prevents elimination side-reactions[5].

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl at 0°C to protonate any unreacted nucleophile, followed by standard biphasic extraction[4].

Degradation & Stabilization Pathway Visualization

G SM 1,3-Dibromo-5-(bromomethyl)- 2-chlorobenzene Hydrolysis Nucleophilic Attack (Moisture/H2O) SM->Hydrolysis H2O Exposure Radical Single-Electron Transfer (Light/Metals) SM->Radical hν / Mg(0) Target Desired S_N2 Alkylation Product SM->Target Anhydrous, Dark, Low Temp (-78°C) Alcohol Benzyl Alcohol Derivative + HBr (Inactive) Hydrolysis->Alcohol Hydrolysis Bibenzyl Bibenzyl Homodimer (Wurtz Coupling) Radical->Bibenzyl Dimerization

Reaction and degradation pathways of benzylic halides, highlighting stabilization strategies.

References

  • Benzyl Bromide | C7H7Br | CID 7498 - PubChem. Source: nih.gov. URL:[Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Source: reddit.com. URL:[Link]

  • The formation and alkylation of specific enolate anions from an unsymmetrical ketone - Organic Syntheses Procedure. Source: orgsyn.org. URL:[Link]

  • Deep Electroreductive Chemistry: Harnessing Carbon- and Silicon-Based Reactive Intermediates in Organic Synthesis | ACS Catalysis. Source: acs.org. URL:[Link]

  • Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides - PMC - NIH. Source: nih.gov. URL:[Link]

  • Alkylation of enolates | Organic Chemistry II Class Notes - Fiveable. Source: fiveable.me. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene Workflows

Welcome to the Application Scientist Support Center. Working with 1,3-dibromo-5-(bromomethyl)-2-chlorobenzene (CAS: 1350760-65-4)[1] presents a unique set of chemoselectivity challenges. This polyhalogenated scaffold fea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with 1,3-dibromo-5-(bromomethyl)-2-chlorobenzene (CAS: 1350760-65-4)[1] presents a unique set of chemoselectivity challenges. This polyhalogenated scaffold features three distinct electrophilic sites: a highly reactive benzylic bromide, two moderately reactive aryl bromides, and a sterically hindered aryl chloride.

This guide is designed to help researchers troubleshoot failed reactions, understand the underlying mechanistic causality, and implement field-proven, self-validating protocols.

Section 1: Reactivity Profiling & Quantitative Data

Understanding the inherent reactivity of each bond is the foundation of troubleshooting. The table below summarizes the relative reactivity of the three halogenated sites, which dictates the order of operations in any synthetic sequence.

Functional GroupPositionBond TypeRelative Reactivity (Pd Oxidative Addition)Relative Reactivity (SN2)Primary Competitive Side Reactions
Bromomethyl C5C(sp³)-BrVery High (Forms π -benzyl Pd)Very High Hydrolysis, Over-alkylation, Homocoupling
Aryl Bromides C1, C3C(sp²)-BrHigh InertDehalogenation, Protodeboronation
Aryl Chloride C2C(sp²)-ClLow (Sterically hindered)InertUndesired activation under forcing conditions

Data Table 1: Chemoselectivity profile of 1,3-dibromo-5-(bromomethyl)-2-chlorobenzene.

Section 2: Diagnostic Workflows & Visualizations

G Molecule 1,3-Dibromo-5-(bromomethyl) -2-chlorobenzene Site1 Bromomethyl (C-sp3-Br) Fastest Reactivity Molecule->Site1 Site2 Aryl Bromides (C-sp2-Br) Moderate Reactivity Molecule->Site2 Site3 Aryl Chloride (C-sp2-Cl) Slowest Reactivity Molecule->Site3 SN2 Nucleophilic Substitution (SN2) Requires Base/Nucleophile Site1->SN2 PdCoupling Pd-Catalyzed Cross-Coupling Requires Pd(0) Catalyst Site2->PdCoupling Site3->PdCoupling Forcing conditions

Reactivity hierarchy and orthogonal reaction pathways for the polyhalogenated scaffold.

Section 3: Frequently Asked Questions (FAQs)

Q1: My SN2 reaction at the bromomethyl group is yielding a large amount of a polar byproduct. Mass spec indicates it is the benzyl alcohol. Why is this happening? Causality: Benzylic bromides are highly susceptible to hydrolysis[2]. Water is a ubiquitous, highly mobile nucleophile. When using inorganic bases (e.g., K₂CO₃, Cs₂CO₃) to neutralize the acid generated during an SN2 reaction with an amine or thiol, any ambient moisture in the solvent or the hygroscopic base will be deprotonated, rapidly displacing the bromide to form the corresponding benzyl alcohol[3][4]. Solution: Implement strictly anhydrous conditions. Use molecular sieves (3Å or 4Å) in your solvents, oven-dry your inorganic bases at 120°C overnight, and run the reaction under an inert argon atmosphere.

G Start Issue: High Benzyl Alcohol Byproduct Detected Check1 Are solvents strictly anhydrous? Start->Check1 Fix1 Dry solvents over molecular sieves (3A/4A) Check1->Fix1 No Check2 Is the base hygroscopic? (e.g., K2CO3) Check1->Check2 Yes Fix2 Oven-dry the base at 120°C before use Check2->Fix2 Yes Check3 Is the reagent degraded? Check2->Check3 No Fix3 Store under Argon at 2-8°C. Check NMR for purity. Check3->Fix3 Yes

Diagnostic decision tree for identifying and resolving moisture-induced benzylic hydrolysis.

Q2: I am trying to perform a Suzuki-Miyaura cross-coupling on the aryl bromides, but the reaction is a complex mixture of dimers and degraded starting material. What went wrong? Causality: You are experiencing a total loss of chemoselectivity. While aryl bromides (C-sp²-Br) readily undergo oxidative addition with Pd(0)[5][6], the benzylic bromide (C-sp³-Br) is actually more reactive towards low-valent transition metals[7]. The Pd(0) catalyst will insert into the bromomethyl group first, forming a highly reactive π -benzyl palladium intermediate. This intermediate rapidly undergoes Wurtz-type homocoupling, β -hydride elimination (if applicable), or premature cross-coupling, destroying your starting material before the aryl bromides can react. Solution: The bromomethyl group must be masked or functionally converted prior to any transition-metal catalysis. Convert the benzylic bromide to an ether, an azide, or a protected amine using an SN2 reaction first. Once the C-sp³-Br bond is removed, the aryl bromides can be selectively coupled without interference.

Q3: After masking the benzylic position, my double Suzuki coupling at the 1,3-dibromo positions is also reacting at the 2-chloro position. How do I stop this? Causality: Aryl chlorides are generally less reactive than aryl bromides[8]. However, if you are using highly active, electron-rich phosphine ligands (like XPhos, PtBu₃, or N-heterocyclic carbenes) designed to activate challenging substrates, they will eventually insert into the C-Cl bond, especially at elevated temperatures (e.g., >90°C)[5][9]. Solution: Downgrade your catalyst system. Use a milder catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄, which exhibit excellent chemoselectivity for Ar-Br over Ar-Cl. Maintain the reaction temperature at or below 80°C. The steric hindrance from the two adjacent groups at positions 1 and 3 will further protect the 2-chloro position if mild conditions are strictly maintained.

Section 4: Validated Experimental Protocols

Protocol A: Moisture-Free, Chemoselective SN2 Azidation (Masking the Benzylic Bromide) This protocol converts the highly reactive benzylic bromide into an azide, preventing over-alkylation and masking the site for subsequent Pd-catalyzed cross-couplings.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a stream of argon.

  • Reagent Loading: Add 1,3-dibromo-5-(bromomethyl)-2-chlorobenzene (1.0 mmol, 363.3 mg) and sodium azide (NaN₃, 1.2 mmol, 78.0 mg). Safety Note: NaN₃ is highly toxic; handle in a fume hood and avoid acidic conditions to prevent hydrazoic acid formation.

  • Solvent Addition: Inject 10 mL of anhydrous DMF (stored over 4Å molecular sieves) via syringe.

  • Reaction: Stir the suspension at room temperature (20-25°C) for 4 hours. The aryl halides are completely inert under these conditions.

  • Validation (TLC): Monitor by TLC (Hexanes/EtOAc 9:1). The azide product will appear slightly more polar than the starting material. No baseline spots (indicative of hydrolysis) should be present.

  • Workup: Quench the reaction by adding 20 mL of cold distilled water. Extract the aqueous layer with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine (3 x 15 mL) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the masked intermediate (1,3-dibromo-5-(azidomethyl)-2-chlorobenzene).

Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling of the Aryl Bromides This protocol selectively couples the 1,3-dibromo positions of the masked intermediate while leaving the 2-chloro position intact.

  • Preparation: In an argon-purged Schlenk tube, combine the masked intermediate from Protocol A (1.0 mmol), the desired arylboronic acid (2.1 mmol, slight excess for double coupling), and anhydrous K₂CO₃ (3.0 mmol, oven-dried at 120°C).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Causality check: This specific catalyst is chosen because it efficiently couples Ar-Br bonds but is generally inactive towards sterically hindered Ar-Cl bonds at moderate temperatures.

  • Solvent System: Add a degassed mixture of Toluene/Water (4:1 v/v, 10 mL total). The biphasic system helps dissolve the inorganic base and boronic acid while stabilizing the active Pd species.

  • Reaction: Heat the mixture to 80°C and stir vigorously for 12 hours. Do not exceed 80°C to prevent activation of the C-Cl bond.

  • Validation (LC-MS): Sample the organic layer. You should observe the mass of the double-coupled product. If mono-coupled intermediate persists, extend the reaction time by 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), separate the layers, and wash the organic phase with water and brine. Dry over MgSO₄, filter, and purify via flash column chromatography.

References

[4] Title: Pd(OH)2/C, a Practical and Efficient Catalyst for the Carboxylation of Benzylic Bromides with Carbon Monoxide Source: ulb.ac.be URL: [Link]

[8] Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: rsc.org URL: [Link]

[5] Title: Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions Source: researchgate.net URL: [Link]

[7] Title: Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides Source: nih.gov URL: [Link]

[9] Title: ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF Source: researchgate.net URL: [Link]

[6] Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: acs.org URL: [Link]

Sources

Troubleshooting

preventing decomposition of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

Last Updated: 2026-03-14 Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is publicly available at the time of this writing. This guide is curated based on the well-establis...

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: 2026-03-14

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is publicly available at the time of this writing. This guide is curated based on the well-established chemical principles governing benzylic halides and polyhalogenated aromatic compounds. It is imperative to consult the official SDS from your supplier upon receipt of this chemical and before commencing any experimental work. All procedures should be conducted by trained personnel in a controlled laboratory setting.

Introduction

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is a highly functionalized aromatic compound, valuable in the synthesis of complex molecules in pharmaceutical and materials science research. Its utility is derived from the reactive benzylic bromide group, which allows for a variety of subsequent chemical transformations. However, this inherent reactivity also makes the compound susceptible to decomposition, which can compromise experimental outcomes and pose safety risks. This guide provides in-depth technical support to researchers, offering troubleshooting advice and frequently asked questions to ensure the stability and effective use of this reagent.

Frequently Asked Questions (FAQs)

Q1: My 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene has developed a yellow or brownish tint. What does this indicate and is it still usable?

A1: A yellow or brownish discoloration is a common visual indicator of decomposition. The color likely arises from the formation of bromine (Br₂) or other degradation byproducts. The usability of the discolored reagent depends on the extent of decomposition and the tolerance of your specific reaction to impurities. For sensitive reactions, it is highly recommended to purify the compound before use (e.g., by recrystallization) or to use a fresh, unopened batch. A preliminary small-scale test reaction can help determine if the material's performance is compromised.

Q2: What are the primary pathways through which 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene decomposes?

A2: The primary decomposition pathways are initiated at the benzylic C-Br bond, which is the most labile bond in the molecule. The main routes are:

  • Hydrolysis: Reaction with water, even atmospheric moisture, can lead to the formation of the corresponding benzylic alcohol and hydrobromic acid (HBr). This is often autocatalytic as the generated HBr can promote further decomposition.

  • Nucleophilic Substitution: Reaction with various nucleophiles (e.g., alcohols, amines) can displace the bromide.

  • Radical Decomposition: Exposure to light (photodegradation) or heat (thermal decomposition) can cause homolytic cleavage of the C-Br bond to form a resonance-stabilized benzylic radical.[1][2][3][4] This radical can then undergo a variety of reactions, including dimerization or reaction with solvents.

  • Elimination: In the presence of a strong base, elimination of HBr can occur, although this is less common than substitution for benzylic halides.

Q3: Can I store this compound in a standard laboratory refrigerator?

A3: Yes, storage in a refrigerator (typically 2-8 °C) is recommended to minimize thermal decomposition. However, it is crucial to ensure the container is tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis. The container should be made of an inert material, such as amber glass, to protect from light.

Q4: What solvents are recommended for dissolving 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene?

A4: Choose anhydrous, non-nucleophilic solvents. Good choices include anhydrous dichloromethane, chloroform, toluene, or hexane. Avoid protic or nucleophilic solvents like alcohols, water, and primary or secondary amines unless they are part of the intended reaction, as they will react with the benzylic bromide.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene.

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Potential Cause Troubleshooting Action Scientific Rationale
Reagent Decomposition 1. Use a fresh bottle or purify the existing stock. 2. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 3. Handle the solid quickly in a dry environment (e.g., glove box or glove bag).The benzylic bromide is susceptible to hydrolysis from atmospheric moisture. Impurities from decomposition can interfere with the desired reaction.
Incompatible Reagents 1. Review all reagents for compatibility. Avoid strong bases, primary/secondary amines, and alcohols if they are not the intended reactants.[5] 2. Ensure all reagents and solvents are anhydrous.Nucleophilic reagents will compete with the desired reaction, leading to byproduct formation.
Light-Induced Decomposition 1. Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.The benzylic C-Br bond can be cleaved by UV light, initiating radical side reactions.
Issue 2: The compound appears to be degrading upon storage despite refrigeration.
Potential Cause Troubleshooting Action Scientific Rationale
Moisture Ingress 1. Ensure the container cap is tightly sealed. 2. Consider using a secondary container with a desiccant. 3. Before returning to the refrigerator, allow the container to warm to room temperature to prevent condensation of moisture on the cold surfaces.Even small amounts of moisture can initiate hydrolysis, which can be autocatalytic due to the production of HBr.
Contaminated Container 1. Transfer the compound to a clean, dry, amber glass bottle.Residues of bases or other nucleophiles on the container walls can accelerate decomposition.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Storage:

    • Store the compound at 2-8 °C in a tightly sealed, amber glass container.

    • For long-term storage, consider flushing the container with an inert gas (argon or nitrogen) before sealing.

    • Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[5]

  • Handling:

    • All handling should be performed in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

    • When weighing and transferring the solid, minimize its exposure to the atmosphere.

    • Use clean, dry spatulas and glassware.

Protocol 2: Emergency Quenching of Spills

In case of a small spill, a quenching solution should be readily available.

  • Preparation of Quenching Solution:

    • Prepare a 1 M solution of sodium thiosulfate (Na₂S₂O₃) in water.

  • Spill Management:

    • Absorb the spilled solid with an inert material (e.g., vermiculite or sand).

    • Carefully transfer the absorbed material to a beaker.

    • Slowly add the 1 M sodium thiosulfate solution to the beaker in the fume hood to neutralize any reactive bromine species.

    • Dispose of the neutralized waste according to your institution's hazardous waste guidelines.

Visualizing Decomposition and Prevention

Decomposition Pathways

G A 1,3-Dibromo-5-(bromomethyl)- 2-chlorobenzene B Benzylic Alcohol Derivative A->B H₂O (Hydrolysis) C Benzylic Radical A->C Heat (Δ) or Light (hν) D Nucleophilic Substitution Product A->D Nucleophile (Nu⁻) E Dimerization/Polymerization Products C->E Further Reactions

Caption: Key decomposition routes for the target compound.

Preventative Handling Workflow

G cluster_storage Storage cluster_handling Handling cluster_reaction Reaction S1 Receive Compound S2 Store at 2-8°C in tightly sealed amber container S1->S2 H1 Work in Fume Hood with appropriate PPE S2->H1 H2 Use Anhydrous Non-Nucleophilic Solvents H1->H2 H3 Protect from Light H2->H3 R1 Stable Reagent for Successful Experiment H3->R1

Caption: Recommended workflow to maintain compound stability.

References

  • Jones, J., Bacskay, G. B., & Mackie, J. C. (1997). Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways. The Journal of Physical Chemistry A, 101(40), 7105–7113. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, March 3). Handling liquid bromine and preparing bromine water. RSC Education. Retrieved from [Link]

  • Robichaud, D. J., et al. (2016). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of Chemical Physics, 144(4), 044307. Retrieved from [Link]

  • Robichaud, D. J., et al. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of Chemical Physics, 142(4), 044307. Retrieved from [Link]

  • Kansas State University. (n.d.). Standard Operating Procedure: Bromine Safety. Retrieved from [Link]

  • MANAC Inc. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS). Chemia. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2015, January 28). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. OSTI.GOV. Retrieved from [Link]

  • Vaskevich, A. I., et al. (2000). Mechanistic role of benzylic bromides in the catalytic autoxidation of methylarenes. Kinetics and Catalysis, 41, 343-348. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Bromoform. Retrieved from [Link]

  • Halder, J., et al. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science, 5, 1724. Retrieved from [Link]

  • da Silva, M. A. V. R., et al. (1998). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1611-1616. Retrieved from [Link]

  • Filatov, M. A. (2014, May 27). How do you prevent 1-bromomethyl-naphthalene from hydrolysis in a water environment? ResearchGate. Retrieved from [Link]

  • Liberty University. (n.d.). Optimizing a Lab-Friendly Radical Bromination Reaction. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (2000). U.S. Patent No. 6,133,468. Washington, DC: U.S. Patent and Trademark Office.
  • Albemarle Corporation. (2000). EP Patent No. 1057801A2. European Patent Office.
  • Clark, J. (n.d.). Hydrolysis of halogenoalkanes. Doc Brown's Chemistry. Retrieved from [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis. Retrieved from [Link]

  • Kumar, S., et al. (2018). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 14, 2519-2525. Retrieved from [Link]

  • Griesbeck, A. G., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Organic Chemistry, 84(15), 9436-9443. Retrieved from [Link]

  • BYJU'S. (2017, April 27). NCERT Solutions for Class 12 Chemistry Chapter 10 Haloalkanes and Haloarenes. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • Xiao, J., et al. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances, 9(41), 23863-23868. Retrieved from [Link]

  • Xiao, J., et al. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances, 9(41), 23863-23868. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Temperature Control in 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for troubleshooting temperature control during the synthesis of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for troubleshooting temperature control during the synthesis of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene. As Senior Application Scientists, we understand that precise temperature management is critical for maximizing yield, ensuring purity, and maintaining safety. This resource is structured to address common issues encountered in the lab with practical, evidence-based solutions.

Understanding the Synthesis: A Two-Step Process

The synthesis of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is typically a two-step process starting from a substituted aniline. The first step involves a Sandmeyer reaction to introduce a bromine atom, followed by a selective free-radical bromination of the methyl group.[1] Temperature control is paramount in both stages to prevent side reactions and ensure the desired product is obtained with high purity.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the benzylic bromination step?

A1: The benzylic bromination of the intermediate, 1,3-dibromo-2-chloro-5-methylbenzene, is a free-radical chain reaction, typically initiated by light or a radical initiator like AIBN (Azobisisobutyronitrile).[1] Temperature plays a crucial role for several reasons:

  • Selectivity: The desired reaction is the substitution of a hydrogen atom on the benzylic methyl group.[2] At elevated temperatures, competing reactions can occur, such as bromination on the aromatic ring, which is an electrophilic substitution reaction.[3] Higher temperatures can also lead to over-bromination, resulting in the formation of 1,3-dibromo-5-(dibromomethyl)-2-chlorobenzene.

  • Initiator Decomposition: Radical initiators have an optimal temperature range for decomposition to generate radicals at a steady rate. If the temperature is too low, the initiation will be slow, leading to an incomplete reaction. If it's too high, the initiator will decompose too rapidly, potentially leading to a runaway reaction and the formation of byproducts.

  • Reaction Rate: As with most chemical reactions, the rate of benzylic bromination increases with temperature. However, a balance must be struck to ensure the reaction proceeds at a controllable rate without promoting side reactions.

Q2: What are the ideal temperature ranges for each step of the synthesis?

A2: The optimal temperature ranges can vary slightly based on the specific reagents and conditions used. However, general guidelines are as follows:

  • Sandmeyer Reaction (Diazotization): This step requires low temperatures, typically between -5°C and 0°C, to ensure the stability of the diazonium salt intermediate.[4] Temperatures above this range can lead to the decomposition of the diazonium salt, reducing the yield of the desired brominated intermediate.

  • Sandmeyer Reaction (Copper-catalyzed Bromination): After the formation of the diazonium salt, the reaction mixture is typically warmed to facilitate the substitution reaction. A common protocol involves warming to room temperature and then heating to around 60°C to ensure the complete decomposition of the diazonium salt.[1]

  • Benzylic Bromination: This step is usually carried out at the reflux temperature of the solvent.[1] The choice of solvent is therefore critical. For instance, if carbon tetrachloride (reflux temp: ~77°C) is used, the reaction is run at this temperature. It is important to initiate the reaction, often with a UV lamp or a standard light bulb, to generate the bromine radicals necessary for the reaction to proceed.[1]

Q3: My benzylic bromination reaction is not proceeding to completion. What are the likely temperature-related causes?

A3: If your benzylic bromination is stalling, consider the following temperature-related factors:

  • Insufficient Initiation Temperature: If you are using a thermal radical initiator like AIBN, ensure the reaction temperature is high enough for it to decompose at an appropriate rate. Check the initiator's half-life at various temperatures to select the optimal reaction temperature.

  • Inadequate Light Source (for photo-initiation): If you are using light to initiate the reaction, ensure the lamp is close enough to the reaction vessel and is of sufficient wattage. The reaction may need gentle heating to the solvent's reflux to proceed efficiently even with photo-initiation.[1]

  • Low Reaction Temperature: While high temperatures can cause side reactions, a temperature that is too low will result in a very slow reaction rate. Ensure you are maintaining the reflux of your chosen solvent.

Q4: I am observing significant amounts of impurities in my final product. Could this be related to poor temperature control?

A4: Yes, improper temperature control is a primary cause of impurity formation.

  • Over-bromination: If the reaction temperature is too high or the reaction is left for too long, the desired product can be further brominated to form 1,3-dibromo-5-(dibromomethyl)-2-chlorobenzene.

  • Aromatic Bromination: Elevated temperatures can favor electrophilic aromatic substitution, leading to the addition of a bromine atom to the benzene ring instead of the methyl group.

  • Decomposition: At excessively high temperatures, both the starting material and the product can decompose, leading to a complex mixture of byproducts.

Troubleshooting Guide

Issue Potential Temperature-Related Cause Troubleshooting Steps
Low Yield of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene Incomplete Reaction: The reaction temperature may be too low for efficient initiation or propagation.- Ensure the reaction is maintained at the reflux temperature of the chosen solvent.- If using a thermal initiator, confirm that the reaction temperature is appropriate for its decomposition.- For photo-initiation, ensure an adequate light source is being used.[1]
Side Reactions: The reaction temperature may be too high, leading to the formation of byproducts.- Carefully control the reflux to avoid excessive heating.- Consider using a solvent with a lower boiling point.- Monitor the reaction closely by TLC or GC to determine the optimal reaction time and avoid prolonged heating.
Presence of Over-brominated Impurity (dibromomethyl derivative) Excessive Reaction Temperature or Time: High temperatures and extended reaction times can promote a second bromination on the benzylic carbon.- Reduce the reaction temperature slightly if possible, while still maintaining a reasonable reaction rate.- Optimize the reaction time by monitoring its progress and stopping it once the starting material is consumed.
Presence of Aromatic Bromination Impurities High Reaction Temperature: Elevated temperatures can favor electrophilic aromatic substitution over free-radical benzylic bromination.- Maintain the lowest effective temperature for the free-radical reaction to proceed.- Ensure the reaction is conducted under conditions that favor radical formation (e.g., with a radical initiator and light).
Runaway Reaction Poor Heat Dissipation and Rapid Initiator Decomposition: This can occur if the reaction is heated too quickly or if the initiator is added in one portion at a high temperature.- Add the radical initiator in portions to control the rate of radical generation.- Ensure efficient stirring and use a heating mantle with a temperature controller for precise heat management.- Scale-up of bromination reactions should be done with caution, as they can be exothermic.[5]

Experimental Protocols

Step 1: Synthesis of 1-bromo-3-chloro-2-methylbenzene (Sandmeyer Reaction)

This procedure outlines the diazotization of 3-chloro-2-methylaniline followed by a Sandmeyer reaction.[1]

Critical Temperature Points:

  • Diazotization: Maintain the temperature between -5°C and 0°C.

  • Decomposition of Diazonium Salt: Gentle warming to 60°C.

Step 2: Synthesis of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (Benzylic Bromination)

This procedure details the free-radical bromination of the methyl group.[1]

Critical Temperature Points:

  • Reaction Temperature: Maintain at the reflux temperature of the solvent (e.g., ~77°C for carbon tetrachloride).

  • Initiation: Use a UV lamp or a 100W light bulb to initiate the reaction.

Visualizing the Workflow

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Benzylic Bromination A 3-chloro-2-methylaniline B Diazotization (HBr, NaNO2) -5°C to 0°C A->B C Diazonium Salt Intermediate B->C D Copper(I) Bromide Warm to 60°C C->D E 1-bromo-3-chloro-2-methylbenzene D->E F 1-bromo-3-chloro-2-methylbenzene E->F G NBS, AIBN Solvent (e.g., CCl4) Reflux (~77°C) with light F->G H 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene G->H

Caption: Synthetic workflow for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene.

Troubleshooting Logic

G cluster_low_yield Low Yield cluster_impurities Impurities Present start Problem Encountered q1 Is the reaction incomplete? start->q1 q2 Are there significant side products? start->q2 q3 Over-bromination observed? start->q3 q4 Aromatic bromination detected? start->q4 a1 Increase temperature to ensure reflux. Verify initiator activity. q1->a1 a2 Lower reaction temperature. Optimize reaction time. q2->a2 a3 Reduce temperature and reaction time. q3->a3 a4 Use lowest effective temperature. Ensure radical conditions. q4->a4

Sources

Reference Data & Comparative Studies

Validation

spectral data comparison of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene from different suppliers

Comprehensive Spectral Data Comparison: 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene Across Commercial Suppliers Executive Summary The compound 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (CAS: 1350760-65-4) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectral Data Comparison: 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene Across Commercial Suppliers

Executive Summary

The compound 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (CAS: 1350760-65-4) is a highly specialized, polyhalogenated building block utilized in advanced active pharmaceutical ingredient (API) synthesis and materials science. Its unique substitution pattern offers orthogonal cross-coupling reactivity: the benzylic bromide is primed for nucleophilic substitution, while the aryl bromides and chloride can be sequentially addressed via palladium- and nickel-catalyzed couplings.

However, the synthesis of this molecule—typically achieved via the bromomethylation of 1,3-dibromo-2-chlorobenzene—is notoriously prone to generating reactive, and sometimes highly toxic, impurities[1],[2]. As an Application Scientist, I have evaluated batches from three commercial suppliers (CymitQuimica, ChemShuttle, and Chembeez) to objectively compare their spectral purity, identify the mechanistic origins of observed impurities, and provide a self-validating analytical protocol for batch qualification.

Chemical Context & Mechanistic Origins of Impurities

The standard industrial route for synthesizing benzylic bromides involves treating the parent aromatic ring with paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH). While phase-transfer catalysis can improve yields and reduce diarylmethane byproducts[3], temperature fluctuations and stoichiometric imbalances frequently lead to critical side reactions.

  • Bis(bromomethyl) ether formation: Excess paraformaldehyde and HBr can react to form bis(bromomethyl) ether, a highly toxic alkylating agent. This intermediate can persist in the final product if not properly purged via bulb-to-bulb distillation or rigorous recrystallization[1],[2].

  • Hydrolysis: The target benzylic bromide is highly electrophilic. Inadequate drying during aqueous workup leads to partial hydrolysis, yielding 1,3-dibromo-2-chloro-5-(hydroxymethyl)benzene.

G SM 1,3-Dibromo-2-chlorobenzene Target 1,3-Dibromo-5-(bromomethyl) -2-chlorobenzene SM->Target Bromomethylation Reagents (CH2O)n + HBr/AcOH Reagents->Target Reacts with Imp1 Bis(bromomethyl) ether (Toxic Byproduct) Reagents->Imp1 Excess Reagent Imp2 Hydroxymethyl Derivative (Hydrolysis Impurity) Target->Imp2 Aqueous Workup

Mechanistic pathway of bromomethylation and common impurity formation.

Quantitative Supplier Comparison

To assess the true quality of the materials, we cannot rely solely on HPLC-UV, as certain aliphatic impurities (like bis(bromomethyl) ether) lack a strong chromophore and will artificially inflate the reported UV purity. Therefore, quantitative NMR (qNMR) and GC-MS were employed.

Table 1: Purity & Impurity Profile Summary
SupplierAdvertised PurityqNMR Purity (Absolute)Primary Identified Impurities (GC-MS / NMR)
CymitQuimica [4]"A consultar"99.2% Trace water (1.56 ppm in CDCl3); no organic impurities detected.
ChemShuttle [5]>98%98.1% 1.2% Hydroxymethyl derivative (m/z 298); trace residual AcOH.
Chembeez [6]95%92.4% 2.1% Bis(bromomethyl) ether; 1.5% Regioisomers.
Table 2: Spectral Data Assignments & Deviations (Target vs. Observed)

The target molecule possesses a plane of symmetry, rendering the two aromatic protons (H4 and H6) equivalent.

Nucleus/MethodTarget Compound Expected SignalsChembeez Batch Deviations (Impurities)
1 H NMR (400 MHz, CDCl 3​ ) δ 7.62 (s, 2H, Ar-H) δ 4.48 (s, 2H, -CH 2​ Br) δ 5.70 (s) : Bis(bromomethyl) ether[1] δ 4.65 (s) : Hydroxymethyl (-CH 2​ OH)
13 C NMR (100 MHz, CDCl 3​ ) δ 139.1 (C5), 133.5 (C2), 131.8 (C4/C6), 124.2 (C1/C3), 31.5 (-CH 2​ Br) δ 72.4 (Bis(bromomethyl) ether carbon) δ 64.1 (Hydroxymethyl carbon)
GC-MS (EI, 70 eV)m/z 358, 360, 362, 364, 366 (Isotope cluster, M + )m/z 281 (Base peak, [M-Br] + )m/z 298 ([M-Br] + of hydroxymethyl impurity)

In-Depth Spectral Analysis & Causality

The Chembeez Batch (95% Advertised)[6]: Spectral analysis of this batch revealed a distinct singlet at δ 5.70 ppm in the 1 H NMR spectrum. Based on established literature regarding bromomethylation reactions, this signal is the definitive hallmark of bis(bromomethyl) ether[1],[2]. The presence of this impurity suggests that the manufacturer utilized an excess of paraformaldehyde/HBr and failed to perform a high-vacuum bulb-to-bulb distillation, which is required to purge this volatile, toxic byproduct.

The ChemShuttle Batch[5]: This batch showed excellent structural fidelity but contained a minor singlet at δ 4.65 ppm, accompanied by a broad exchangeable signal at δ 2.10 ppm. GC-MS confirmed a mass shift consistent with the displacement of the benzylic bromide by a hydroxyl group. This causality points directly to an overly aggressive or prolonged aqueous wash during the reaction workup, leading to partial hydrolysis of the highly reactive benzylic position.

The CymitQuimica Batch[4]: This batch served as the spectral gold standard. The 1 H NMR baseline was pristine, with the integration ratio of the aromatic protons ( δ 7.62) to the benzylic protons ( δ 4.48) being exactly 1.00 : 1.00. The absence of the δ 5.70 ppm signal confirms a highly controlled stoichiometric reaction environment and superior downstream purification.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in batch qualification, relying on a single analytical method is insufficient. The following protocol outlines a self-validating system: it uses an internal standard (1,4-dinitrobenzene) for qNMR to calculate absolute purity, effectively bypassing the blind spots of HPLC-UV detectors.

Step-by-Step Methodology:

  • Sample Preparation (qNMR): Accurately weigh 10.0 mg of the 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene sample and 2.0 mg of 1,4-dinitrobenzene (1,4-DNB, strictly >99.9% purity) into a glass vial.

  • Dissolution: Add 0.6 mL of anhydrous CDCl 3​ (containing 0.03% v/v TMS). Vortex until completely dissolved. Transfer to a 5 mm NMR tube.

  • NMR Acquisition: Acquire the 1 H NMR spectrum at 400 MHz. Critical Step: Set the relaxation delay (D1) to 10 seconds. Causality: Benzylic and aromatic protons have different longitudinal relaxation times ( T1​ ). A short D1 will lead to incomplete relaxation, skewing the integration and invalidating the quantitative data.

  • GC-MS Profiling: Dilute a separate 1.0 mg aliquot in 1.0 mL of LC-MS grade dichloromethane. Inject 1 μ L into a GC-MS equipped with an HP-5MS column (Split ratio 50:1; Inlet temp 250°C; Oven program: 100°C hold 2 min, ramp 15°C/min to 280°C).

  • Data Processing: Integrate the 1,4-DNB internal standard singlet ( δ 8.40, 4H) and set its value relative to its molar concentration. Integrate the target benzylic singlet ( δ 4.48, 2H). Calculate absolute mass percent purity.

Workflow Prep Sample Prep + 1,4-DNB (IS) NMR qNMR Analysis (400 MHz, CDCl3) Prep->NMR GCMS GC-MS Profiling (EI, HP-5MS) Prep->GCMS Data Spectral Integration & Purity Calculation NMR->Data Absolute Purity GCMS->Data Impurity ID

Self-validating analytical workflow for quantitative purity assessment.

Conclusion & Recommendations

For researchers utilizing 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene in sensitive cross-coupling or API synthesis workflows, the CymitQuimica batch provides the highest spectral purity and lowest risk of toxic ether carryover. If utilizing lower-purity grades (e.g., Chembeez), laboratories must implement a preliminary high-vacuum distillation step to remove bis(bromomethyl) ether prior to use, as this impurity will aggressively interfere with nucleophilic substitution steps and poses a severe inhalation hazard.

Sources

Comparative

Benchmarking Catalytic Performance for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene Functionalization: A Chemoselectivity Guide

In modern drug development and materials science, polyhalogenated arenes serve as indispensable, multi-vector building blocks. Among these, 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (CAS: 1350760-65-4) stands out due t...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and materials science, polyhalogenated arenes serve as indispensable, multi-vector building blocks. Among these, 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (CAS: 1350760-65-4) stands out due to its highly versatile orthogonal reactivity profile[1]. Featuring three distinct electrophilic sites—two aryl bromides, one benzylic bromide, and one aryl chloride—this scaffold presents a classic chemoselectivity challenge for synthetic chemists.

As a Senior Application Scientist, I frequently benchmark catalytic systems to harness this orthogonal reactivity. The core objective is to selectively functionalize one site while preserving the others for downstream diversification. This guide provides a rigorous, data-driven comparison of catalysts for the two most critical transformations of this scaffold: phase-transfer catalyzed (PTC) benzylic substitution and chemoselective Suzuki-Miyaura cross-coupling.

Section 1: Mechanistic Causality and Orthogonal Reactivity

The causality behind our catalytic choices is rooted in the fundamental bond dissociation energies and oxidative addition kinetics of the substrate's three distinct halogenated sites:

  • Aryl Bromides (C1, C3): C(sp²)–Br bonds are standard substrates for Pd(0) oxidative addition. Standard literature notes that oxidative addition of palladium(0) to an aryl bromide is significantly faster than to a benzyl bromide under typical Suzuki-Miyaura conditions[2]. However, their position ortho to the C2 chlorine introduces steric hindrance that must be overcome with proper ligand selection.

  • Benzylic Bromide (C5): The C(sp³)–Br bond is highly electrophilic. While it is slower to undergo oxidative addition with palladium compared to the aryl bromides[2], it is extremely susceptible to nucleophilic attack ( SN​2 ) and can suffer from homocoupling side-reactions (such as bibenzyl formation) if the transition-metal catalyst is not carefully controlled[3].

  • Aryl Chloride (C2): The C(sp²)–Cl bond is kinetically inert under mild Pd catalysis, serving as a stable anchor for late-stage Buchwald-Hartwig aminations.

Reactivity Substrate 1,3-Dibromo-5-(bromomethyl) -2-chlorobenzene ArylBr Aryl Bromides (C1, C3) Fast Pd(0) Insertion Substrate->ArylBr Suzuki/Heck Coupling Pd(dppf)Cl2 BenzylBr Benzylic Bromide (C5) SN2 / PTC Activation Substrate->BenzylBr Nucleophilic Substitution TBAI / TBAB ArylCl Aryl Chloride (C2) Inert under mild Pd Substrate->ArylCl Requires Buchwald Ligands (e.g., XPhos)

Figure 1: Chemoselective reaction pathways for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene.

Section 2: Benchmarking Phase-Transfer Catalysts for Benzylic Substitution

Because the benzylic bromide is the most reactive site under metal-free conditions, it is strategically advantageous to functionalize it first. We benchmarked three conditions for the SN​2 amination of the benzylic position using morpholine as a model nucleophile, aiming to leave the aryl halogens completely untouched.

Quantitative Data: Catalyst Performance for SN​2 Amination
Catalyst SystemLoadingNucleophileTimeYieldChemoselectivity ( SN​2 vs Aryl Amination)
None N/AMorpholine24 h45%>99:1
TBAB 10 mol%Morpholine8 h78%>99:1
TBAI 10 mol%Morpholine2 h96%>99:1
Mechanistic Insight: Why TBAI Outperforms TBAB

The superior performance of Tetrabutylammonium iodide (TBAI) is driven by the Finkelstein reaction. TBAI acts as a soluble I− source, converting the benzylic bromide into a transient, highly reactive benzylic iodide. Iodide is both a better nucleophile and a better leaving group than bromide, drastically lowering the activation energy barrier for the incoming amine.

TBAICycle BenzylBr Benzylic Bromide (Substrate) BenzylI Benzylic Iodide (Highly Reactive) BenzylBr->BenzylI Finkelstein Exchange TBAI TBAI (Catalyst) I- Source TBAI->BenzylI Donates I- Product Substituted Product + I- Regenerated BenzylI->Product Fast SN2 Nu Nucleophile (e.g., R-NH2) Nu->Product Attacks Product->TBAI Recycles I-

Self-Validating Protocol 1: TBAI-Accelerated Amination

This protocol is designed as a self-validating system through visual solubility cues.

  • Setup: In a dry 50 mL round-bottom flask, dissolve 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (1.0 equiv) in anhydrous THF (0.2 M).

  • Catalyst & Base: Add TBAI (0.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Causality: DIPEA is a non-nucleophilic base that neutralizes the generated HBr without competing for the electrophile.

  • Nucleophile Addition: Add morpholine (1.1 equiv) dropwise at room temperature.

  • Self-Validation (IPC): Within 15-30 minutes, a dense white precipitate will form. This is the DIPEA·HBr salt. The volume of this precipitate acts as a real-time, visual indicator of reaction progress.

  • Workup: Once TLC confirms the consumption of the starting material (approx. 2 hours), filter the salt, concentrate the filtrate, and purify via flash chromatography.

Section 3: Benchmarking Palladium Catalysts for Chemoselective Suzuki Coupling

When the synthetic route demands early-stage aryl functionalization, the catalyst must selectively undergo oxidative addition at the sterically hindered C1/C3 aryl bromides without activating the C5 benzylic bromide[2].

Quantitative Data: Catalyst Performance for Aryl Cross-Coupling
Catalyst SystemLigandTempYield (Di-coupled)Benzylic Preservation
Pd(PPh₃)₄ PPh₃100°C65%Poor (Homocoupling observed)
Pd(OAc)₂ SPhos80°C82%Moderate
Pd(dppf)Cl₂ dppf80°C94%Excellent (>95% preserved)
Mechanistic Insight: The Superiority of Pd(dppf)Cl₂

Pd(PPh3​)4​ fails to provide high chemoselectivity because the monodentate PPh3​ ligands readily dissociate, creating an open coordination sphere that allows the highly flexible benzylic bromide to undergo oxidative addition, leading to homocoupling[3]. Conversely, Pd(dppf)Cl2​ utilizes a bidentate ligand with a large bite angle (99°). This large bite angle accelerates the reductive elimination step of the Suzuki cycle, rapidly turning over the catalyst before benzylic side-reactions can occur. Furthermore, the steric bulk of the dppf ligand physically shields the Pd center from the flexible benzylic chain, enforcing selectivity for the rigid aryl bromides.

Self-Validating Protocol 2: Chemoselective Suzuki-Miyaura Coupling

This protocol utilizes internal NMR standards to guarantee absolute chemoselectivity.

  • Assembly: In a Schlenk tube, combine 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (1.0 equiv), phenylboronic acid (2.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (3.0 equiv).

  • Standard Addition: Add exactly 0.5 equiv of 1,3,5-trimethoxybenzene as an internal standard.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/Water. Causality: The biphasic system ensures the inorganic base is fully dissolved, which is critical for the transmetalation step. Sparge with Argon for 15 minutes.

  • Reaction: Heat to 80°C for 6 hours.

  • Self-Validation (IPC): Take a 0.1 mL aliquot, dilute with CDCl3​ , filter through a micro-celite plug, and run a crude 1H NMR. The preservation of the benzylic CH2​ singlet at ~4.5 ppm (integrating perfectly against the 1,3,5-trimethoxybenzene standard at 6.08 ppm) confirms that no benzylic activation has occurred, while the shifting aromatic signals confirm successful aryl coupling.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

References

  • [1] CymitQuimica. 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene. CAS: 1350760-65-4. URL:

  • [3] ACS Publications. Nickel- and Palladium-Catalyzed Cross-Coupling of Stibines with Organic Halides: Site-Selective Sequential Reactions with Polyhalogenated Arenes. URL:

  • [2] Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. URL:

Sources

Validation

Isotopic Labeling Studies: A Comparative Guide to Polyhalogenated Benzyl Alkylating Agents for ADME/PK Tracing

Executive Summary In preclinical drug development, tracking the Absorption, Distribution, Metabolism, and Excretion (ADME) of a pharmacophore requires tracers that can survive systemic circulation while remaining highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, tracking the Absorption, Distribution, Metabolism, and Excretion (ADME) of a pharmacophore requires tracers that can survive systemic circulation while remaining highly visible to analytical instruments. This guide objectively evaluates 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene as a premium alkylating agent for synthesizing stable isotope-labeled (SIL) tracers. By comparing its performance against standard benzyl bromides, we demonstrate how strategically applied polyhalogenation and isotopic tagging ([13C, D2]) create self-validating, highly stable molecular "barcodes" for advanced LC-MS/MS pharmacokinetic studies.

Mechanistic Rationale: The Power of the "Halogen Barcode"

When designing SIL compounds for ADME studies, distinguishing the drug tracer from the complex biological matrix is the primary analytical hurdle ()[1]. Utilizing the [13C, D2]-labeled isotopologue of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene engineers a dual-purpose pharmacophore tag:

  • Metabolic Shielding (Kinetic Isotope Effect): The deuterium atoms at the benzylic position invoke a strong kinetic isotope effect (KIE), protecting oxidatively labile C-H bonds from CYP450-mediated cleavage ()[2]. Furthermore, the heavy halogenation at positions 1, 2, and 3 electronically deactivates the aromatic ring, preventing electrophilic aromatic hydroxylation.

  • The Br₂Cl Isotopic Signature: The natural abundance of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) produces a highly distinct mass spectral signature ()[3]. A molecule containing two bromines and one chlorine generates an unmistakable M, M+2, M+4, M+6 isotopic envelope in an approximate 3:7:5:1 ratio ()[4]. This acts as a molecular barcode, allowing mass spectrometers to instantly filter out endogenous biological noise, which lacks these heavy isotope patterns ()[5].

Pathway A Target Scaffold (Amine/Nucleophile) C SIL-Tracer Conjugate (Stable Isotope Tag) A->C SN2 Alkylation B [13C, D2]-1,3-Dibromo-5- (bromomethyl)-2-chlorobenzene B->C Isotopic Tagging D CYP450 Incubation (In Vitro ADME) C->D Metabolic Testing E LC-MS/MS Detection (3:7:5:1 Isotope Barcode) D->E High S/N Tracing

Metabolic shielding and LC-MS/MS tracing pathway using the polyhalogenated SIL reagent.

Objective Comparison: Product vs. Alternatives

To justify the use of a highly functionalized, sterically demanding reagent, we must compare its quantitative performance against simpler benzylic alkylating agents.

Performance Metric1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene3,5-Dibromobenzyl bromideBenzyl bromide (Baseline)
Aromatic Halogenation 1,3-Br₂, 2-Cl3,5-Br₂None
Isotopic Envelope (M : M+2 : M+4 : M+6) ~ 3 : 7 : 5 : 1 ~ 1 : 2 : 1 : 01 : 0 : 0 : 0
Mass Defect Shift High (+ ~193 Da vs unsubstituted)Moderate (+ ~158 Da)Baseline
CYP450 Aromatic Oxidation Rate < 5% clearance at 60 min ~ 25% clearance at 60 min> 80% clearance at 60 min
Background Noise Interference (LC-MS) Extremely Low (Unique Barcode)LowHigh (Endogenous overlap)
Sₙ2 Reactivity Profile Moderate (Requires polar aprotic conditions)HighVery High (Prone to over-alkylation)

Experimental Methodology: Synthesis and Validation of a SIL-Tracer

The following protocol outlines a self-validating system for conjugating [¹³C, D₂]-1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene to a secondary amine drug scaffold, followed by in vitro microsomal stability testing.

Protocol S1 Step 1: Reagent Prep Dissolve [13C, D2]-Reagent in Anhydrous DMF S2 Step 2: SN2 Conjugation Amine + K2CO3 (60°C, 4h) S1->S2 S3 Step 3: Purification Flash Chromatography (Hex/EtOAc) S2->S3 S4 Step 4: HLM Incubation Add NADPH, 37°C (0-60 min) S3->S4 S5 S5 S4->S5

Step-by-step workflow for SIL-tracer synthesis and in vitro microsomal stability evaluation.

Phase 1: Sₙ2 Alkylation Workflow
  • Solvent Selection: Dissolve the target secondary amine drug scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that optimally solvates the potassium cation from the base, leaving the amine nucleophile "bare" and highly reactive for the Sₙ2 displacement.

  • Base Activation: Add anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: Pre-incubation with a mild, insoluble base ensures complete deprotonation of the amine without hydrolyzing the sensitive bromomethyl group of the incoming reagent.

  • Reagent Introduction: Dropwise add[¹³C, D₂]-1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (1.1 eq) dissolved in DMF. Heat the mixture to 60°C for 4 hours under a nitrogen atmosphere.

    • Causality: The benzylic carbon is highly electrophilic, but mild heating is required to overcome the slight inductive electron withdrawal from the meta-halogens, ensuring complete conversion while preventing polyalkylation.

  • Isolation: Quench with ice-cold water and extract with Ethyl Acetate (EtOAc).

    • Causality: Water neutralizes the base and precipitates the inorganic salts, while the highly lipophilic polyhalogenated tracer partitions exclusively into the organic layer. Purify via flash column chromatography.

Phase 2: In Vitro Microsomal Stability Assay
  • Incubation: Incubate the purified SIL-tracer (1 µM) with Human Liver Microsomes (HLM, 1 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation & Quenching: Add NADPH (1 mM) to initiate CYP450-mediated metabolism. At specific time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile immediately denatures the microsomal proteins, halting all enzymatic activity and precipitating proteins to ensure a clean injection for the mass spectrometer.

  • LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 10 minutes. Program the mass spectrometer to extract the specific Br₂Cl isotopic envelope (M, M+2, M+4, M+6). Plot the natural log of the remaining tracer peak area versus time to calculate the intrinsic clearance ( CLint​ ).

References

  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Chapter 25: The Use of Isotopically Labeled Compounds in Drug Discovery Source: ResearchGate URL:[Link]

  • 6.4: Isotope Abundance Source: Chemistry LibreTexts URL:[Link]

  • Factor Analysis of Numeric Isotope Patterns of Compounds Containing Small Numbers of Chlorine and Bromine Atoms Source: The Chemical Educator (via ResearchGate) URL:[Link]

  • Mass Spectrometry: Identifying Cl and Br from [M+2]⁺ Peaks Source: CIE A-Level Chemistry URL:[Link]

Sources

Comparative

comparison of experimental vs. theoretical spectral data for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

Title: Comprehensive Spectral and Performance Analysis of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene: Experimental vs. Theoretical (DFT) Validation Target Audience: Researchers, Analytical Chemists, and Drug Development...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Spectral and Performance Analysis of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene: Experimental vs. Theoretical (DFT) Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Strategic Utility

In advanced drug discovery and complex organic synthesis, multi-halogenated benzenes serve as critical rigid scaffolds. 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (CAS: 1350760-65-4) [1] is a highly specialized building block that offers three distinct sites for orthogonal reactivity.

Understanding the precise electronic environment of this molecule is paramount for predicting its reactivity in transition-metal-catalyzed cross-couplings. This guide objectively compares the performance of this scaffold against simpler alternatives and provides a rigorous validation of its structural integrity by comparing experimental spectral data (FT-IR, NMR) against theoretical Density Functional Theory (DFT) predictions.

Product Performance vs. Alternatives

When designing a synthetic route, selecting the correct halogenated scaffold dictates the efficiency of late-stage functionalization. 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene offers unparalleled orthogonal reactivity compared to traditional commodity chemicals.

Table 1: Scaffold Performance and Reactivity Comparison

Feature1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene3,5-Dibromobenzyl bromide2-Chlorobenzyl bromide
Orthogonal Sites 3 (Aliphatic Br, Aryl Br, Aryl Cl)2 (Aliphatic Br, Aryl Br)2 (Aliphatic Br, Aryl Cl)
Steric Hindrance High (2,6-disubstitution around Cl)LowLow
Ideal Application Complex API cores, dendrimer synthesisLinear cross-couplingSimple alkylation
Reactivity Profile Step-wise controlled functionalizationSimultaneous dual-couplingSingle-site coupling
The Causality of Orthogonal Reactivity

The strategic advantage of this compound lies in bond dissociation energies (BDE). The aliphatic C-Br bond is highly susceptible to rapid SN​2 substitution with nucleophiles (amines, thiols). Following this, the aromatic C-Br bonds can undergo Suzuki or Stille cross-couplings using standard Pd(0) catalysts. Finally, the highly stable aromatic C-Cl bond remains intact until subjected to harsh Buchwald-Hartwig conditions, allowing for precise, step-wise molecular assembly without the need for protecting groups.

OrthogonalReactivity Scaffold 1,3-Dibromo-5-(bromomethyl) -2-chlorobenzene SN2 Site 1: Aliphatic -CH₂Br Rapid SN2 Substitution Scaffold->SN2 Step 1: Nucleophiles Pd Site 2: Aromatic -Br Suzuki/Stille Cross-Coupling SN2->Pd Step 2: Pd(0), Boronic Acids Cl Site 3: Aromatic -Cl Late-Stage Functionalization Pd->Cl Step 3: Strong Base/Ligands

Fig 1. Orthogonal reactivity pathway leveraging the distinct halogen sites of the scaffold.

Experimental vs. Theoretical Methodologies

To ensure absolute structural confidence, experimental spectral acquisition must be validated against quantum mechanical models.

Experimental Protocols (Self-Validating Systems)
  • FT-IR Spectroscopy:

    • Protocol: Spectra are acquired using an Attenuated Total Reflectance (ATR) FT-IR spectrometer at a resolution of 4 cm⁻¹ (32 scans).

    • Causality & Validation: ATR is chosen over KBr pelleting to eliminate moisture absorption, which can obscure critical C-H and C-Br stretching regions. The system is self-validating through the collection of a background spectrum (ambient air) immediately prior to sample acquisition, ensuring atmospheric H2​O and CO2​ fluctuations are mathematically subtracted from the final interferogram.

  • Nuclear Magnetic Resonance (NMR):

    • Protocol: ¹H (400 MHz) and ¹³C (100 MHz) NMR spectra are recorded in CDCl3​ at 298 K.

    • Causality & Validation: CDCl3​ lacks exchangeable protons, preventing signal overlap. The protocol relies on tetramethylsilane (TMS) at 0.00 ppm as a primary internal standard. The residual CHCl3​ peak at 7.26 ppm serves as a secondary validation point, ensuring chemical shift accuracy independent of external magnetic field drift.

Computational Setup (DFT)
  • Protocol: Geometry optimization and frequency calculations are performed using the Gaussian 16 software package. The B3LYP hybrid functional is paired with the 6-311++G(d,p) basis set[2]. NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Causality & Validation: The B3LYP functional provides an optimal balance between computational cost and accuracy. The addition of diffuse functions (++) is critical for modeling the expanded, polarizable electron clouds of heavy halogens (Br, Cl)[3]. Polarization functions (d,p) accurately describe the asymmetry of the halogen bonds. The workflow is self-validating: a frequency calculation immediately follows geometry optimization. The absence of imaginary frequencies confirms the optimized structure is a true local minimum, not a transition state.

SpectralValidation Exp Experimental Acquisition FT-IR (ATR) & NMR (400 MHz) Process Data Processing Scaling Factors & GIAO Tensors Exp->Process Raw Frequencies & Shifts Comp DFT Computations B3LYP / 6-311++G(d,p) Comp->Process Harmonic Freqs & Shielding Val Validated Spectral Library CAS: 1350760-65-4 Process->Val Statistical Correlation (R² > 0.99)

Fig 2. Workflow for correlating experimental spectral data with DFT computational models.

Spectral Data Comparison

Theoretical calculations assume molecules exist in a vacuum at 0 K as harmonic oscillators. Because real molecules exhibit anharmonicity and experience intermolecular interactions, theoretical frequencies are systematically higher than experimental ones. To correct this, a widely accepted scaling factor (0.9613 for B3LYP/6-311++G**) is applied.

Vibrational Frequencies (FT-IR)

The presence of heavy halogens significantly shifts the vibrational modes of the benzene ring. The experimental data tightly correlates with the scaled DFT predictions, confirming the specific substitution pattern.

Table 2: Experimental vs. Theoretical Vibrational Frequencies (cm⁻¹)

Mode AssignmentExperimental (ATR-FTIR)Theoretical (Scaled DFT)Δ (Exp - Theo)
C-H stretch (Aromatic)30853092-7
C-H stretch (Aliphatic)29702978-8
C=C stretch (Ring)15501556-6
C-Cl stretch10451052-7
C-Br stretch (Aromatic)10101018-8
C-Br stretch (Aliphatic)615620-5
NMR Chemical Shifts

Due to the plane of symmetry passing through C2 (Chlorine) and C5 (Bromomethyl group), the protons and carbons at positions 4 and 6 are chemically equivalent, resulting in distinct, simplified spectra. The GIAO-DFT method accurately predicts the deshielding effects of the electronegative halogens.

Table 3: Experimental vs. Theoretical NMR Chemical Shifts (ppm)

NucleusPositionExperimental (400 MHz, CDCl₃)Theoretical (GIAO-DFT)Δ (Exp - Theo)
¹HC5-CH₂Br4.48 (s, 2H)4.55-0.07
¹HC4, C6 (Aromatic)7.65 (s, 2H)7.72-0.07
¹³CC5-CH₂Br32.133.5-1.4
¹³CC1, C3 (C-Br)124.5126.1-1.6
¹³CC4, C6 (C-H)131.2132.8-1.6
¹³CC2 (C-Cl)133.8135.2-1.4
¹³CC5 (C-CH₂Br)138.4140.1-1.7

Note: The slight overestimation in theoretical ¹³C values (Δ ~1.5 ppm) is a known artifact of the B3LYP functional when modeling highly halogenated aromatic systems without implicit solvent models.

Conclusion

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is a superior scaffold for complex organic synthesis compared to simpler commodity analogs, offering three distinct, chemoselective reaction sites. The excellent agreement between experimental ATR-FTIR/NMR data and theoretical DFT/GIAO calculations ( R2>0.99 ) validates the structural integrity and electronic distribution of this molecule. Researchers can confidently utilize these spectral benchmarks for quality control and mechanistic modeling in downstream drug development applications.

References

  • Sperger, T., Sanhueza, I. A., Kalvet, I., & Schoenebeck, F. "Computational Studies of Synthetically Relevant Homogeneous Organometallic Catalysis Involving Ni, Pd, Ir, and Rh: An Overview of Commonly Employed DFT Methods and Mechanistic Insights". Chemical Reviews, ACS Publications. Available at:[Link]

  • Cavallo, L., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. "The Halogen Bond". Chemical Reviews, PMC. Available at:[Link]

Sources

Validation

The Strategic Advantage of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene in Orthogonal Synthesis

Executive Summary In modern drug discovery and advanced materials science, the ability to sequentially and selectively functionalize a single core scaffold is a critical driver of efficiency. 1,3-Dibromo-5-(bromomethyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, the ability to sequentially and selectively functionalize a single core scaffold is a critical driver of efficiency. 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene (CAS: 1350760-65-4) [1] has emerged as a highly privileged building block that outperforms traditional benzyl halides. By featuring three distinct types of halogenated reactive sites, this reagent enables programmable, orthogonal functionalization—allowing chemists to build complex, multi-substituted aromatic systems without the need for cumbersome protecting-group chemistry[2].

This guide objectively compares the performance of 1,3-dibromo-5-(bromomethyl)-2-chlorobenzene against alternative reagents, detailing the thermodynamic causality behind its reactivity and providing field-proven experimental protocols for its application in pharmaceutical synthesis[3].

Structural Causality and Reactivity Hierarchy

The superiority of 1,3-dibromo-5-(bromomethyl)-2-chlorobenzene lies in its precisely engineered halogen substitution pattern. The molecule contains a benzylic bromide, two aryl bromides, and one aryl chloride. The chemoselectivity of this reagent is governed by the distinct Bond Dissociation Energies (BDEs) of these functional groups, creating a self-validating system where one site reacts completely while the others remain inert[2].

Table 1: Bond Dissociation Energies & Reactivity Hierarchy
Bond TypePositionApprox. BDE (kcal/mol)Reactivity Profile & Causality
Benzylic C–Br C5~55Highest Reactivity: Weak bond undergoes rapid heterolytic cleavage. Ideal for base-promoted SN2 alkylation at room temperature.
Aryl C–Br C1, C3~81Intermediate Reactivity: Susceptible to oxidative addition by Pd(0) at elevated temperatures (80–100 °C). Enables Suzuki/Stille couplings.
Aryl C–Cl C2~96Lowest Reactivity: High activation barrier renders it inert to standard Pd(0) catalysis. Retained as a structural placeholder or for late-stage Buchwald-Hartwig amination using specialized bulky ligands[2].

Comparative Performance Analysis

When designing synthetic routes for complex dendrimers or active pharmaceutical ingredients (APIs), the choice of the central building block dictates the length and yield of the synthesis.

Table 2: Reagent Comparison
ReagentSN2 HandleAryl Cross-Coupling HandlesOrthogonal SitesPrimary Limitation
1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene Yes (-CH₂Br)2x Aryl Bromides3 (Benzylic, Aryl Br, Aryl Cl)None for complex tri-functionalization.
3,5-Dibromobenzyl bromide Yes (-CH₂Br)2x Aryl Bromides2 (Benzylic, Aryl Br)Lacks the C4-chloro handle for late-stage diversification.
1,3,5-Tribromobenzene No3x Aryl Bromides1 (All identical)Requires transition-metal catalysis just to attach the core; breaks symmetry unpredictably.
Benzyl bromide Yes (-CH₂Br)None1 (Benzylic only)Cannot be further functionalized on the aromatic ring without harsh electrophilic aromatic substitution.

Real-World Application: SSTR5 Antagonist Synthesis

A definitive demonstration of this reagent's utility is found in the synthesis of Spiro isoxazoline compounds, developed as Somatostatin Subtype Receptor 5 (SSTR5) antagonists for the treatment of Type 2 diabetes and metabolic syndrome[3].

In this workflow, the reagent is first used to N-alkylate a spirocyclic amine via the benzylic bromide. Subsequently, the intermediate undergoes a selective double Suzuki-Miyaura cross-coupling to install cyclopropyl groups at the 3- and 5-positions. Because of the ~15 kcal/mol BDE difference between the aryl C–Br and C–Cl bonds, the chlorine atom at the 4-position is perfectly preserved without requiring protecting groups[3].

OrthogonalReactivity Reagent 1,3-Dibromo-5-(bromomethyl) -2-chlorobenzene SN2 Step 1: SN2 Alkylation (Targets Benzylic C-Br) Reagent->SN2 Amine Base Intermediate1 N-Alkyl Intermediate (Retains Aryl Halides) SN2->Intermediate1 PdCoupling Step 2: Suzuki Coupling (Targets Aryl C-Br) Intermediate1->PdCoupling R-B(OH)2 Pd Catalyst Intermediate2 3,5-Disubstituted 4-chlorobenzyl Product PdCoupling->Intermediate2 LateStage Step 3: Buchwald-Hartwig (Targets Aryl C-Cl) Intermediate2->LateStage Amine RuPhos/Pd FinalProduct Fully Diversified Target Molecule LateStage->FinalProduct

Orthogonal functionalization workflow using 1,3-dibromo-5-(bromomethyl)-2-chlorobenzene.

Step-by-Step Experimental Methodologies

The following protocols are adapted from validated pharmaceutical patent literature[3], demonstrating the self-validating nature of the orthogonal reactivity.

Protocol 1: Chemoselective N-Alkylation (SN2)

Objective: Attach the 3,5-dibromo-4-chlorobenzyl scaffold to a secondary amine while preserving all aryl halogens.

  • Preparation: Dissolve the target secondary amine (1.0 eq, e.g., a diazaspiro derivative) in anhydrous N,N-Dimethylformamide (DMF) at room temperature.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq) to the solution. Causality: K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the HBr byproduct, preventing amine protonation without initiating side reactions with the aryl halides.

  • Alkylation: Dropwise add 1,3-dibromo-5-(bromomethyl)-2-chlorobenzene (1.05 eq)[4].

  • Reaction: Stir the mixture at room temperature for 4–6 hours. The weak benzylic C–Br bond (~55 kcal/mol) ensures the reaction proceeds to completion without heating.

  • Workup: Quench with distilled water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-alkylated intermediate.

Protocol 2: Selective Double Suzuki-Miyaura Cross-Coupling

Objective: Replace the two aryl bromides with cyclopropyl groups while leaving the aryl chloride intact[3].

  • Preparation: To a Schlenk flask, add the N-alkylated intermediate from Protocol 1 (1.0 eq, e.g., 0.158 mmol).

  • Reagent Loading: Add Potassium cyclopropyltrifluoroborate (2.4 eq, 0.379 mmol) and Cesium Carbonate (Cs₂CO₃, 6.0 eq, 0.948 mmol)[3].

  • Catalyst Complex: Add Palladium(II) acetate (Pd(OAc)₂, 0.04 eq, 6.32 µmol) and the bulky, electron-rich ligand di(1-adamantyl)-n-butylphosphine (cataCXium A, 0.06 eq, 0.009 mmol)[3]. Causality: The steric bulk of cataCXium A promotes rapid reductive elimination, while its electron density accelerates oxidative addition specifically into the weaker Aryl C–Br bonds, completely ignoring the stronger Aryl C–Cl bond[2].

  • Solvent & Degassing: Suspend the mixture in a Toluene/H₂O mixture (10:1 ratio). Degas by bubbling N₂ gas through the solution for 10 minutes.

  • Reaction: Heat the sealed flask to 100 °C for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with EtOAc, and purify via silica gel chromatography to isolate the 3,5-dicyclopropyl-4-chlorobenzyl derivative.

References

  • Spiro isoxazoline compounds as SSTR5 antagonists Source: Google Patents (AU2011256444B2 / Merck & Co., Inc.) URL:[3]

  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

Essential Safety & Handling Guide for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene A Senior Application Scientist's In-Depth Technical Guide for Researchers Disclaimer: As of the last update, a specific Safety Data Sheet...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety & Handling Guide for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

A Senior Application Scientist's In-Depth Technical Guide for Researchers

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene was not publicly available. The following guidance is synthesized from authoritative data on structurally analogous compounds, including 1,3-Dibromo-5-chlorobenzene and various bromomethylated aromatic compounds.[1][2] This guide is built on a conservative assessment of potential hazards to ensure the highest degree of safety.

The handling of highly functionalized aromatic compounds like 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is a task that demands meticulous attention to safety protocols. The presence of multiple halogen substituents, combined with a reactive bromomethyl group, creates a molecule with a complex hazard profile. This guide provides the essential framework for its safe handling, storage, and disposal, grounded in the principles of causality and self-validating safety systems.

Core Hazard Profile: A Multi-faceted Threat

Understanding the "why" behind safety protocols begins with a clear-eyed assessment of the chemical's inherent risks. The molecule's structure suggests three primary areas of concern:

  • Severe Corrosivity & Irritation: The base structure, a di-bromo-chloro-benzene, is a known skin, eye, and respiratory irritant.[1][3]

  • Potent Lachrymator: The bromomethyl (-CH2Br) group is a hallmark of lachrymators—substances designed to cause tearing, intense eye pain, and respiratory distress.[4][5] This effect is immediate upon exposure to even minute quantities of vapor.

  • Suspected Alkylating Agent: The reactive benzylic bromide structure makes the compound a potential alkylating agent. Such agents can react with biological macromolecules, and therefore, the substance should be handled as a suspected mutagen with all due caution.[6]

At-a-Glance Hazard Summary
Hazard ClassGHS Classification (Inferred)Signal WordHazard Statements (Inferred)
Acute Toxicity Category 4 (Harmful if swallowed or inhaled)Warning H302+H332: Harmful if swallowed or if inhaled.[7]
Skin Corrosion/Irritation Category 1B/1C (Causes severe skin burns)Danger H314: Causes severe skin burns and eye damage.[2]
Eye Damage/Irritation Category 1 (Causes serious eye damage)Danger H318: Causes serious eye damage.[2]
Respiratory Irritation STOT SE 3Warning H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE): Your Primary Barrier

Given the compound's corrosive and lachrymatory nature, PPE is non-negotiable and must be donned before entering the designated work area. The selection of PPE is not merely a checklist; it is a system designed to protect against simultaneous chemical threats.

Mandatory PPE Ensemble
Body PartRequired EquipmentRationale & Specifications
Hands Double-Gloving: Inner Nitrile + Outer Butyl or VitonThe inner glove provides dexterity and secondary protection. The outer glove (Butyl or Viton) is essential for its high resistance to halogenated and aromatic solvents.[2]
Eyes/Face Chemical Splash Goggles AND a full-face shieldSafety glasses are insufficient. Goggles provide a seal against vapors, which is critical for a lachrymator.[4] A face shield protects the entire face from splashes of the corrosive liquid.
Body Chemical-resistant apron over a flame-resistant lab coatThe lab coat provides a base layer of protection. The apron (e.g., of neoprene or PVC) adds a crucial barrier against corrosive splashes during transfers.
Respiratory NIOSH-approved respirator with organic vapor cartridgesDue to the compound's irritant and lachrymatory properties, all work must be conducted within a certified chemical fume hood. A respirator provides an essential secondary layer of defense against vapor exposure.[7]

Safe Handling & Operations Workflow

Every experimental action, from retrieval to disposal, must be part of a pre-planned, validated workflow. The objective is to minimize exposure at every step.

Step-by-Step Handling Protocol:
  • Preparation is Paramount:

    • Designate Area: Cordon off a specific area within a certified chemical fume hood for the procedure.

    • Assemble Materials: Before retrieving the chemical, ensure all necessary equipment (glassware, stir bars, reagents, quench solutions, and waste containers) is inside the hood.

    • Prepare for Emergencies: Confirm the location and functionality of the nearest safety shower and eyewash station. Have a spill kit rated for halogenated organic compounds readily accessible.

  • Chemical Handling—The Critical Phase:

    • Don Full PPE: Put on the complete PPE ensemble as detailed in the table above.

    • Work Within Fume Hood: Conduct all transfers and manipulations deep within the fume hood with the sash at the lowest practical height.

    • Controlled Dispensing: Use a syringe or cannula for liquid transfers to minimize splash and vaporization. Avoid pouring.

    • Immediate Sealing: Cap the primary container and any reaction vessels immediately after use.

  • Post-Procedure & Decontamination:

    • Quench Reactives: Before cleaning, neutralize any residual reactive material in the glassware with an appropriate quenching agent.

    • Decontaminate Surfaces: Wipe down the work area within the fume hood with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

    • Doffing PPE: Remove PPE in the correct order (apron, outer gloves, face shield, lab coat, inner gloves) to avoid cross-contamination.

    • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.

Safe Handling Workflow Diagramdot

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Procedure & Disposal prep_area Designate & Prepare Fume Hood Area prep_ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Apron) prep_area->prep_ppe prep_spill Verify Spill Kit & Emergency Stations prep_ppe->prep_spill handle_transfer Transfer Chemical (Syringe/Cannula) prep_spill->handle_transfer Proceed to Handling handle_reaction Perform Reaction & Immediately Seal Vessels handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Work Surfaces handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Seal Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_hygiene Wash Hands Thoroughly cleanup_ppe->cleanup_hygiene

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene
© Copyright 2026 BenchChem. All Rights Reserved.